Pomhex
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIFFUSHZDTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Investigating the Discovery and Development of Pomhex: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a hypothetical case study for a fictional compound, "Pomhex," to demonstrate the structuring of a technical whitepaper. All data, pathways, and experimental details are illustrative.
Introduction
This compound (laboratory designation: C22H25N5O4) is a novel, orally bioavailable small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1), a serine/threonine kinase implicated in the pathogenesis of certain subtypes of non-small cell lung cancer (NSCLC). TPK1 is a critical downstream effector of the KRAS signaling pathway, and its aberrant activation has been correlated with poor prognosis and resistance to standard therapies. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound.
Discovery and Lead Optimization
This compound was identified through a high-throughput screening campaign of over 500,000 compounds from a proprietary chemical library. The initial hit demonstrated modest TPK1 inhibitory activity (IC50 of 2.5 µM). A subsequent structure-activity relationship (SAR) study was conducted, leading to the synthesis of over 200 analogs. This compound emerged as the lead candidate due to its superior potency, selectivity, and favorable pharmacokinetic profile.
Quantitative Data Summary
The preclinical data for this compound are summarized in the following tables.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| TPK1 | 2.1 |
| TPK2 | 158 |
| PI3Kα | > 10,000 |
| AKT1 | > 10,000 |
| MEK1 | 8,750 |
Table 2: In Vitro Cell Line Proliferation Assay
| Cell Line | Cancer Type | TPK1 Status | IC50 (nM) |
| A549 | NSCLC | Overexpressed | 8.5 |
| H460 | NSCLC | Overexpressed | 12.1 |
| Calu-1 | NSCLC | Normal | > 5,000 |
| MCF-7 | Breast | Normal | > 10,000 |
Table 3: Preclinical Pharmacokinetics in Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Oral, 10 mg/kg) | 1.5 hours |
| Cmax (Oral, 10 mg/kg) | 1.2 µM |
| Half-life (t1/2) | 6.8 hours |
| Plasma Protein Binding | 92% |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the IC50 values of this compound against a panel of kinases. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant kinase, a biotinylated peptide substrate, and ATP (at the Km concentration for each kinase) were incubated with varying concentrations of this compound for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin. After a further 60-minute incubation, the TR-FRET signal was read on an appropriate plate reader.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using a standard MTS assay. Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. Following the incubation period, CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well, and the plates were incubated for an additional 2 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader.
Murine Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into two groups: vehicle control (0.5% methylcellulose) and this compound (10 mg/kg). The respective treatments were administered orally once daily. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.
Visualizations
Signaling Pathway of TPK1
Caption: The TPK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the preclinical evaluation of this compound in a murine xenograft model.
Preclinical Go/No-Go Decision Framework
Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1] Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism of action and therapeutic potential of Pomhex, a novel small-molecule inhibitor, in the context of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This targeted approach, known as collateral lethality, offers a promising avenue for precision oncology.[4]
The Principle of Collateral Lethality in ENO1-Deficient Cancers
Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5] Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer cells while sparing normal tissues that retain functional ENO1.[4][5]
This compound: A Prodrug Targeting ENO2
This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2 enzyme.[4][7] this compound itself is biologically inactive but is metabolized into the active compound HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design of this compound as a prodrug enhances its cellular uptake, leading to greater potency compared to its active counterpart, HEX.[5]
References
- 1. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 7. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pomhex: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomhex is a novel, investigational small molecule designed as a targeted therapy for cancers with a specific genetic vulnerability. It operates on the principle of "collateral lethality," a precision oncology strategy that exploits the co-deletion of essential genes alongside tumor suppressor genes. This compound is a cell-permeable prodrug of the active compound HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2). This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a racemic mixture that is chemically classified as a bis-pivaloyloxymethyl (POM) ester prodrug of a phosphonate-containing inhibitor.[1] This structural modification enhances its cell permeability compared to its active, anionic form, HEX.[1]
Chemical Name (IUPAC): (((1-hydroxy-2-oxopiperidin-3-yl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)[2]
SMILES Code: O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C1CCCN(O)C1=O[2]
CAS Number: 2004714-34-3[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C17H30NO9P | [2] |
| Molecular Weight | 423.40 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Aqueous Stability | Poor | [1] |
| Plasma Stability | Rapidly hydrolyzed in mouse plasma | [1] |
Mechanism of Action
Bioactivation of this compound
This compound is a biologically inactive prodrug that requires intracellular enzymatic activation to exert its therapeutic effect. The bioactivation process is a two-step hydrolysis cascade, as depicted in the diagram below.
Caption: Intracellular bioactivation of this compound.
Initially, one of the pivaloyloxymethyl (POM) groups is cleaved by intracellular carboxylesterases, yielding the mono-POM ester intermediate, Hemithis compound.[1] Subsequently, the second POM group is removed by phosphodiesterases to release the active drug, HEX.[1]
Inhibition of Glycolysis and Collateral Lethality
The active form, HEX, is a potent inhibitor of the enolase enzyme, with a preference for the ENO2 isoform over ENO1.[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).
The therapeutic strategy of this compound is based on the concept of collateral lethality.[3] In certain cancers, such as glioblastoma, the gene encoding for ENO1 is homozygously deleted along with a nearby tumor suppressor gene.[3] These cancer cells become solely reliant on the ENO2 isoform to maintain glycolytic flux and ATP production.[3] By selectively inhibiting ENO2, this compound disrupts glycolysis in these ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and ultimately, apoptosis.[1] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2 alone, providing a therapeutic window.[3]
The inhibition of ENO2 by HEX leads to the accumulation of upstream glycolytic metabolites, such as 3-phosphoglycerate (3-PG) and glycerate, and the depletion of downstream metabolites, including lactate.[4] This disruption of glycolysis has been shown to have profound effects on the central carbon metabolism of cancer cells.[4]
Caption: this compound's impact on the glycolysis pathway.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective activity against cancer cell lines with homozygous deletion of the ENO1 gene. A summary of its in vitro activity is provided in Table 2.
| Cell Line | ENO1 Status | Compound | IC50 (nM) | Reference(s) |
| D423 | Deleted | This compound | ~30 | [1] |
| D423 | Deleted | Hemithis compound | Not Reported | [1] |
| D423 | Deleted | HEX | >1500 | [1] |
| D423 ENO1 | Rescued | This compound | >1500 | [1] |
| LN319 | Wild-Type | This compound | >1500 | [1] |
| Gli56 | Deleted | This compound | Potent activity | [1] |
In Vivo Efficacy
Preclinical studies in animal models have shown that this compound can effectively inhibit tumor growth and, in some cases, lead to complete tumor regression.[3] A summary of in vivo study parameters is presented in Table 3.
| Animal Model | Tumor Model | Treatment | Dosing | Outcome | Reference(s) |
| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (D423 cells) | This compound | 10 mg/kg IV + 10 mg/kg IP, daily | Significant tumor growth inhibition, tumor regression, and long-term survival | [1] |
| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (D423 cells) | HEX | 150 mg/kg IV + 150 mg/kg IP, daily | Significant tumor growth inhibition | [1] |
| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (Gli56 cells) | HEX | Not specified | Near complete growth suppression and tumor regression | [1] |
Experimental Protocols
The following sections provide an overview of the experimental methodologies used in the preclinical evaluation of this compound, based on published literature. For complete, detailed protocols, it is recommended to consult the primary research articles and their supplementary information.
Chemical Synthesis of this compound
The synthesis of this compound involves the conversion of its active form, HEX, into the bis-POM prodrug. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves the reaction of a benzyl-protected phosphonic acid precursor with silver nitrate to form a silver salt.[3] This is followed by a reaction with iodomethyl pivalate in toluene to yield the benzyl-protected POM-adduct. The final step is a reductive hydrogenation to remove the benzyl-protecting group, affording this compound.[3] For more detailed information on the synthesis of related compounds and prodrug strategies, refer to Yan et al., 2020 in ACS Medicinal Chemistry Letters.[5]
Cell Viability Assays
The in vitro potency of this compound and its analogues is typically determined using cell viability assays. A general protocol is as follows:
-
Cell Plating: Cancer cells (e.g., D423 ENO1-deleted, D423 ENO1-rescued, LN319) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, HEX, or Hemithis compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Intracranial Orthotopic Xenograft Model
The in vivo efficacy of this compound is evaluated in an orthotopic mouse model of glioblastoma:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]
-
Cell Implantation: ENO1-deleted human glioblastoma cells (e.g., D423) are stereotactically injected into the brain of the mice.[1]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[1]
-
Drug Administration: Once tumors are established, mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections at specified doses and schedules.[1]
-
Endpoint Analysis: Tumor volume is measured over time. At the end of the study, animals are euthanized, and brains are collected for further analysis, such as histology and metabolomics.[1]
Polar Metabolomic Profiling
To understand the metabolic effects of this compound, polar metabolomic profiling is performed:
-
Sample Collection: Cells or tumor tissues are treated with this compound or vehicle control. Samples are then flash-frozen to quench metabolic activity.[4]
-
Metabolite Extraction: Polar metabolites are extracted from the samples using a cold solvent mixture, typically 80% methanol.[4]
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and analyzed by mass spectrometry (MS) to identify and quantify the different metabolites.[4]
-
Data Analysis: The resulting data is processed to identify metabolites that are significantly altered by this compound treatment. This often involves pathway analysis to understand the broader impact on cellular metabolism.[4]
Experimental Workflow
The following diagram illustrates a general preclinical workflow for the evaluation of a targeted therapy like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising targeted therapeutic agent that leverages the concept of collateral lethality to selectively eliminate cancer cells with ENO1 deletions. Its design as a cell-permeable prodrug allows for effective intracellular delivery of the active enolase inhibitor, HEX. Preclinical data have demonstrated its potent and selective anti-cancer activity both in vitro and in vivo. Further research and development of this compound and similar strategies hold the potential to expand the arsenal of precision medicines for genetically defined cancers.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling Collateral Lethality: A Technical Guide to Pomhex, a Novel Enolase Inhibitor
For Immediate Release
This whitepaper provides an in-depth technical overview of Pomhex, a first-in-class small molecule inhibitor that leverages the concept of collateral lethality for the targeted treatment of cancers with a specific genetic vulnerability. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of precision oncology. Herein, we detail the mechanism of action of this compound, present key preclinical data, outline experimental methodologies, and visualize the core concepts and pathways.
The Principle of Collateral Lethality
Collateral lethality is a therapeutic strategy that exploits the homozygous deletion of a non-essential gene that is chromosomally adjacent to a tumor suppressor gene.[1][2] In many cancers, such as glioblastoma, the tumor suppressor gene on chromosome 1p36 is deleted. This deletion event often includes the neighboring ENO1 gene, which codes for the glycolytic enzyme enolase 1.[3][4]
Normal cells express two redundant enolase isoforms, ENO1 and ENO2, which catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the penultimate step of glycolysis.[3][5] Due to the collateral deletion of ENO1, certain cancer cells become entirely dependent on ENO2 for their glycolytic flux, which is often elevated in tumors to fuel their rapid growth.[5][6][7] This creates a specific vulnerability, whereby the inhibition of ENO2 can selectively kill ENO1-deleted cancer cells while sparing normal cells that retain functional ENO1.[7][8]
This compound: A Prodrug Targeting ENO2
This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the enolase enzyme with a preference for the ENO2 isoform.[2][6][7][9] this compound itself is biologically inactive but is metabolized intracellularly into the active compound HEX.[2][7][9] This prodrug strategy enhances the cellular uptake of the inhibitor.[3]
Mechanism of Action and Bioactivation
The mechanism of this compound relies on its intracellular conversion to HEX, which then competitively inhibits the ENO2 enzyme.[3][6] This inhibition blocks the glycolytic pathway, leading to a depletion of downstream metabolites crucial for energy production and anabolism, ultimately inducing cell death in ENO1-deleted cancer cells.[6][8]
Quantitative Data Summary
The preclinical efficacy of this compound and its active form, HEX, has been demonstrated in various in vitro and in vivo models. The data highlights the high potency and selectivity of these compounds against cancer cells with homozygous ENO1 deletion.
In Vitro Potency of this compound and HEX
| Cell Line | ENO1 Status | Compound | IC50 |
| D423 | Deleted (-/-) | This compound | ~30 nM[7] |
| D423 | Deleted (-/-) | HEX | ~1.3 µM[3] |
| Gli56 | Deleted (-/-) | This compound | 0.03 - 0.09 µM[3] |
| D423 ENO1 | Rescued (+/+) | This compound | >1.5 µM[7] |
| LN319 | Wild-Type (+/+) | This compound | >1.5 µM[7] |
In Vivo Efficacy of this compound and HEX
| Animal Model | Treatment | Dosage | Outcome |
| Intracranial Orthotopic ENO1-deleted Tumors (Mice) | This compound | 10 mg/kg IV/IP | Tumor eradication in a subset of mice.[6] |
| Intracranial Orthotopic ENO1-deleted Tumors (Mice) | HEX | 150 mg/kg IV | Near complete tumor growth suppression.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Viability Assays
-
Cell Lines: ENO1-deleted human glioblastoma cell lines (e.g., D423, Gli56) and ENO1-wild-type or isogenically rescued control cell lines (e.g., LN319, D423 ENO1).
-
Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound or HEX for a specified duration (e.g., 5-14 days).
-
Readout: Cell viability is assessed using methods such as crystal violet staining, MTT, or SRB assays to determine the IC50 values.[1][3]
Glycolysis Inhibition Assays
-
Method: Extracellular Acidification Rate (ECAR) is measured using a Seahorse XF Analyzer.
-
Procedure: Cells are treated with the inhibitor, and the rate of lactate extrusion, a proxy for glycolysis, is monitored in real-time. A dose-dependent decrease in ECAR indicates glycolysis inhibition.[6]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: ENO1-deleted human glioblastoma cells are stereotactically implanted into the brains of the mice to establish intracranial orthotopic tumors.[6]
-
Treatment: Once tumors are established (confirmed by MRI), mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) or intraperitoneal (IP) injections.[6]
-
Monitoring and Endpoint: Tumor growth is monitored by MRI. The primary endpoints are tumor growth inhibition and overall survival.[6]
Signaling Pathways and Metabolic Consequences
The inhibition of ENO2 by HEX in ENO1-deleted cells has profound effects on cellular metabolism. The blockade of glycolysis leads to an accumulation of upstream metabolites and a depletion of downstream metabolites, including those that feed into the TCA cycle for anaplerosis.[3] This metabolic crisis triggers cellular stress and apoptosis.
Conclusion
This compound represents a promising therapeutic agent that validates the collateral lethality approach in precision oncology.[3] Its ability to selectively target a metabolic vulnerability created by a specific genomic deletion in cancer cells offers a clear therapeutic window. The robust preclinical data underscore the potential of this compound for further development and clinical translation for the treatment of ENO1-deleted cancers, including glioblastoma, a disease with limited treatment options.[7]
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 9. news-medical.net [news-medical.net]
Whitepaper: The Significance of Enolase Inhibition in Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in a multitude of cancers and is associated with aggressive tumor phenotypes and poor prognosis.[1] While its canonical role is to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions that are critical to cancer progression.[2][3] These include acting as a surface plasminogen receptor to facilitate cell invasion and metastasis, and modulating key oncogenic signaling pathways.[3][4] This dual functionality makes ENO1 an attractive and strategic target for anticancer therapy. This technical guide provides an in-depth overview of the role of ENO1 in oncology, summarizes the current landscape of ENO1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling networks in which ENO1 participates.
Introduction: Enolase as a Dual-Function Oncogenic Driver
Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic shift provides the necessary energy and anabolic precursors for rapid cell proliferation.[5][6] Alpha-enolase (ENO1) is a critical metalloenzyme in the glycolytic pathway, responsible for the second to last step: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy precursor phosphoenolpyruvate (PEP).[3][4][7]
Beyond this fundamental metabolic role, ENO1 is a quintessential "moonlighting" protein, performing distinct functions depending on its subcellular localization.[8][9] In the cytoplasm, it fuels the Warburg effect.[10] When translocated to the cell surface, it acts as a plasminogen receptor, promoting the degradation of the extracellular matrix (ECM) and thereby facilitating cancer cell invasion and metastasis.[3][4][10] In the nucleus, an alternative translation product of the ENO1 gene, c-myc promoter-binding protein (MBP-1), acts as a tumor suppressor by repressing c-myc transcription.[3][6] Given its overexpression in many cancers and its multifaceted roles in promoting tumor growth, chemoresistance, and metastasis, targeting ENO1 has emerged as a promising therapeutic strategy.[3][4][11]
The Glycolytic Role of ENO1 in Cancer
The heightened glycolytic flux in cancer cells necessitates the upregulation of glycolytic enzymes, including ENO1.[6] This overexpression is a common feature across more than 10 types of human cancer.[2] By catalyzing the dehydration of 2-PGA to PEP, ENO1 is pivotal for maintaining the high rate of ATP production and the supply of biosynthetic intermediates required for sustained cancer cell proliferation.[5][12] Inhibition of this enzymatic activity is a primary strategy for anticancer drug development, aiming to disrupt the energy supply of tumor cells.[13]
Moonlighting Functions: Beyond Glycolysis
ENO1's significance in cancer extends far beyond its metabolic function. Its ability to perform non-glycolytic roles is a key contributor to tumor aggressiveness.
Plasminogen Receptor and Invasion
When localized on the cell surface, ENO1 functions as a receptor for plasminogen.[3][9] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades ECM proteins and activates matrix metalloproteinases.[3][6] This cascade is a major driver of cancer cell migration, invasion, and metastasis.[3][6]
Modulation of Oncogenic Signaling Pathways
ENO1 is deeply integrated with several key oncogenic signaling pathways, acting as a modulator of cell growth, proliferation, and survival.[2]
-
PI3K/AKT Pathway: ENO1 can activate the FAK/PI3K/AKT signaling cascade.[14] This activation promotes glycolysis, cell cycle progression, and the epithelial-mesenchymal transition (EMT), which is crucial for metastasis.[14]
-
AMPK/mTOR Pathway: In colorectal cancer, ENO1 has been shown to promote tumorigenesis and metastasis by inhibiting the phosphorylation of AMP-activated protein kinase (AMPKα) while increasing the phosphorylation of mTOR.[2]
-
Wnt/β-catenin Pathway: ENO1 can upregulate β-catenin and its downstream target, cyclin D1, thereby promoting cell growth and proliferation in bladder cancer.[2]
-
Choline Metabolism: In a novel moonlighting role, ENO1 interacts with and stabilizes choline kinase α (CHKα) by preventing its ubiquitination and degradation.[11][15] This enhances choline phospholipid metabolism, contributing to brain tumor growth.[11][16]
Therapeutic Strategies: Enolase Inhibitors
The central role of enolase in both metabolism and oncogenic signaling makes it a compelling therapeutic target.[2][11] Several small molecule inhibitors have been developed, ranging from broad-spectrum pan-enolase inhibitors to isoform-specific compounds.[5]
A particularly innovative strategy is "collateral lethality," which targets cancers with a homozygous deletion of the ENO1 gene.[17] These tumors become solely dependent on the redundant paralogue, ENO2.[17][18] Specific inhibition of ENO2 in this context selectively kills cancer cells while sparing normal tissues where ENO1 is present, offering a potentially wide therapeutic window.[17][19]
Quantitative Data on Enolase Inhibitors
The efficacy of various enolase inhibitors has been quantified in numerous studies. The table below summarizes key data for prominent compounds.
| Inhibitor | Target Specificity | Efficacy Metric | Value | Cancer Type/Model | Reference |
| PhAH | Pan-Enolase | Ki | pM range | N/A | [20] |
| SF-2312 | Pan-Enolase | Ki | nM range | N/A | [20] |
| ENOblock | ENO1 (non-catalytic) | Cytotoxicity | Effective | Colon Cancer | [2] |
| HEX | ENO2 > ENO1 | IC50 | ~1.1-1.3 µM | ENO1-deleted Glioma | [21] |
| POMHEX | ENO2 > ENO1 | Cytotoxicity | Low nM range | ENO1-deleted Glioma | [17][19] |
| SU212 | ENO1 (non-allosteric) | Efficacy | Restrains tumor progression | Triple-Negative Breast Cancer | [22] |
Experimental Protocols & Workflows
Evaluating the efficacy of enolase inhibitors requires a standardized set of biochemical and cell-based assays.
Protocol: Fluorometric Enolase Activity Assay
This protocol measures enolase activity by monitoring the decrease in NADH fluorescence in a coupled enzymatic reaction.[23][24]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors.
-
Reaction Buffer A (without substrate): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 150 mM KCl, 0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase.
-
Reaction Buffer B (with substrate): Reaction Buffer A containing 4.5 mM 2-phosphoglycerate (2-PGA).
2. Sample Preparation:
-
Culture mammalian cells to ~90% confluency.[23]
-
Wash cells once with PBS, then add 0.5 mL of ice-cold Lysis Buffer.[23]
-
Scrape cells, transfer to a microfuge tube, and sonicate to lyse.[23]
-
Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C.[23]
-
Determine the protein concentration of the supernatant using a Bradford assay.[23]
3. Assay Procedure:
-
In a 96-well black, clear-bottom plate, add 100 µL of cell lysate (e.g., 10-50 µg total protein) pre-diluted in Reaction Buffer A.
-
Include a negative control well with 100 µL of Reaction Buffer A only.[23]
-
To measure inhibition, pre-incubate lysates with various concentrations of the test inhibitor.
-
Initiate the reaction by adding 100 µL of Reaction Buffer B to all wells using a multichannel pipette.[23]
-
Immediately begin reading the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).[23]
-
Record fluorescence readings every 30 seconds for 15-30 minutes.[23]
4. Data Analysis:
-
Calculate the rate of reaction (slope) of the time-dependent decrease in NADH fluorescence for each well.
-
Subtract the slope of the negative control from all sample slopes to correct for background.[23]
-
Express enolase activity relative to the vehicle control and normalize to the amount of protein loaded.
Protocol: Cell Viability (SRB) Assay
This protocol assesses the cytotoxic effect of enolase inhibitors on cancer cell lines.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the enolase inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72-120 hours.
3. Cell Fixation and Staining:
-
Gently remove the medium and fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Air dry the plate.
4. Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
Enolase 1 stands at the crossroads of cancer metabolism and oncogenic signaling, making its inhibition a highly strategic approach for cancer therapy.[1][2] Its dual roles in fueling glycolysis and promoting metastasis present a unique opportunity to simultaneously attack multiple hallmarks of cancer.[1][3] The development of isoform-specific inhibitors, particularly for ENO2 in the context of ENO1-deleted cancers, exemplifies a precision medicine approach that holds significant promise.[17][19]
Future efforts should focus on developing inhibitors with improved pharmacological properties and high selectivity to minimize off-target effects.[5] Furthermore, exploring the synergistic potential of enolase inhibitors with other treatments, such as conventional chemotherapy, radiation, or immunotherapy, could lead to more durable clinical responses.[13][22] As our understanding of the complex, moonlighting functions of ENO1 continues to grow, so too will our ability to rationally design novel therapeutics that effectively target this critical oncogenic driver.
References
- 1. Alpha-Enolase: Emerging Tumor-Associated Antigen, Cancer Biomarker, and Oncotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beyond ENO1, emerging roles and targeting strategies of other enolases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In silico-based identification of human α-enolase inhibitors to block cancer cell growth metabolically - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openworks.mdanderson.org [openworks.mdanderson.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 24. researchgate.net [researchgate.net]
Unlocking a New Therapeutic Avenue: A Technical Guide to the
Oncological Potential of Pomhex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the upregulation of glycolysis. However, the ubiquitous nature of this pathway in healthy tissues has posed a significant challenge to the development of safe and effective glycolysis inhibitors. This technical guide explores the therapeutic potential of this compound, a novel small-molecule enolase inhibitor, in the context of precision oncology. This compound leverages the concept of collateral lethality to selectively target cancer cells harboring a specific genetic deletion, ENO1, while sparing normal cells. This document provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical data, detailed experimental protocols from foundational studies, and visualizations of the associated biological pathways and experimental workflows.
Introduction: The Collateral Lethality Strategy
Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1.[1][2] This deletion often occurs as a passenger event due to the gene's proximity to the 1p36 tumor suppressor locus.[1] Normal cells express both ENO1 and its paralog, ENO2, which are functionally redundant. However, ENO1-deleted cancer cells become solely reliant on ENO2 to maintain glycolytic flux, creating a specific vulnerability.[1][2][3]
This dependency forms the basis of a therapeutic strategy known as collateral lethality. By inhibiting the remaining enolase paralog, ENO2, it is possible to selectively induce a metabolic crisis and subsequent cell death in ENO1-deleted cancer cells, while leaving healthy, ENO1-intact cells largely unaffected.[1][4]
This compound: A Prodrug Approach to Targeting ENO2
This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a potent and selective inhibitor of ENO2.[1][5] The active compound, HEX, is a phosphonate that has limited cell permeability. The addition of the POM groups masks the negative charge of the phosphonate, facilitating its passive diffusion across the cell membrane.[1]
Once inside the cell, the POM groups are cleaved by intracellular carboxylesterases and phosphodiesterases, releasing the active inhibitor, HEX.[1] This prodrug strategy significantly enhances the cellular potency of the enolase inhibitor.[1]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound in ENO1-deleted cancer models, particularly glioblastoma.
In Vitro Studies
In cell culture, this compound exhibits low nanomolar potency against ENO1-deleted glioma cell lines, while ENO1-wildtype and ENO1-rescued isogenic control cells are significantly less sensitive.[1] Treatment of ENO1-deleted cells with this compound leads to the inhibition of glycolysis, induction of energy stress, decreased proliferation, and ultimately, apoptosis.[1]
In Vivo Studies
In orthotopic intracranial xenograft models of ENO1-deleted glioblastoma, systemic administration of this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[1][6] These in vivo studies provide strong proof-of-principle for the therapeutic potential of this compound in treating ENO1-deleted cancers.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound and HEX in Glioma Cell Lines [1]
| Cell Line | ENO1 Status | Compound | IC50 |
| D423 | Homozygous Deletion | This compound | ~30 nM |
| D423 | Homozygous Deletion | HEX | ~1.3 µM |
| D423 ENO1 (rescued) | Wildtype (isogenic control) | This compound | >1.5 µM |
| D423 ENO1 (rescued) | Wildtype (isogenic control) | HEX | >300 µM |
| LN319 | Wildtype | This compound | >1.5 µM |
| LN319 | Wildtype | HEX | >300 µM |
| Gli56 | Homozygous Deletion | This compound | Confirmed selective sensitivity |
Table 2: In Vivo Efficacy of this compound and HEX in an Orthotopic ENO1-Deleted Glioma Model (D423 cells) [1]
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 10 mg/kg (IV + IP), daily for 1 week | Statistically significant tumor growth attenuation |
| HEX | 150 mg/kg (IV + IP), daily for 1 week | Statistically significant tumor growth attenuation |
| This compound (long-term) | Not specified | 3 out of 5 mice showed complete tumor eradication |
| HEX (long-term) | Not specified | 1 out of 6 mice showed complete tumor eradication |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the evaluation of this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the foundational preclinical studies of this compound.[1]
Cell Lines and Culture Conditions
-
Cell Lines:
-
ENO1-deleted: D423-MG (glioblastoma), Gli56 (glioblastoma)
-
ENO1-wildtype: LN319 (glioblastoma)
-
Isogenic control: D423 ENO1-rescued
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 4.5 g/L glucose, 110 mg/L pyruvate, 584 mg/L glutamine, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.1% Amphotericin B.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cell Viability Assay
-
Seed cells in 96-well plates at a density of approximately 15% confluence.
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing a 2-fold serial dilution of this compound or HEX. Include vehicle-only controls.
-
Incubate the plates for 6-7 days.
-
Wash the plates with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the fixed cells with 0.1% crystal violet.
-
Extract the crystal violet with acetic acid.
-
Quantify the absorbance at 595 nm using a plate reader.
-
Express cell densities relative to the vehicle-only control wells to determine IC50 values.
Western Blot Analysis
-
Treat ENO1-deleted (D423), ENO1-rescued (D423 ENO1), and ENO1-wildtype (LN319) glioma cells with varying concentrations of this compound for 72 hours.
-
Harvest the cells and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies and dilutions were used in the foundational study:
-
Phospho-NDRG1 (T346)
-
Phospho-c-Jun (S73)
-
Phospho-Histone H3
-
PLK1
-
Cleaved Caspase-3
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Intracranial Xenograft Model
-
Animal Model: Nude (Foxn1nu/nu) immunocompromised mice.
-
Cell Implantation:
-
Harvest ENO1-deleted D423 glioma cells during logarithmic growth phase.
-
Resuspend the cells in sterile PBS.
-
Stereotactically implant the cells into the left ventricle area of the mice.
-
-
Tumor Monitoring:
-
Monitor tumor growth using T2-weighted Magnetic Resonance Imaging (MRI) starting 20-30 days post-implantation.
-
-
Treatment:
-
Once tumors are detectable by MRI, randomize the mice into treatment and control groups.
-
Administer this compound (10 mg/kg), HEX (150 mg/kg), or vehicle control daily via a combination of intravenous (IV) and intraperitoneal (IP) injections.
-
-
Efficacy Evaluation:
-
Measure tumor volumes via T2-MRI at regular intervals.
-
For long-term studies, monitor for signs of tumor progression and survival.
-
At the study endpoint, sacrifice the mice and harvest tumors and other tissues for pharmacodynamic and biochemical analyses.
-
Metabolomic Analysis
-
Treat glioma cells with varying concentrations of this compound for 72 hours.
-
Extract polar metabolites from the cells using 80% cold methanol.
-
Analyze the metabolite extracts by mass spectrometry to determine the relative abundance of key metabolites in glycolysis and associated pathways.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that exemplifies the power of a collateral lethality approach in precision oncology. Its potent and selective activity against ENO1-deleted cancer cells in preclinical models provides a strong rationale for its further development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with ENO1-deleted malignancies, such as glioblastoma, liver cancer, and bile duct cancer.[2] Additionally, exploring the potential of this compound in combination with other targeted therapies or standard-of-care treatments may lead to even more effective therapeutic strategies. The continued investigation of this compound and other agents targeting metabolic vulnerabilities holds the key to unlocking new and impactful treatments for a range of cancers.
References
- 1. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pomhex in In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomhex is a novel, cell-permeable small molecule inhibitor that serves as a prodrug for HEX, a potent inhibitor of the glycolytic enzyme enolase. It demonstrates significant promise in the targeted therapy of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This application note provides detailed protocols for utilizing this compound in in-vitro cancer cell line studies to assess its efficacy and mechanism of action.
Mechanism of Action: In normal cells, two enolase isoforms, ENO1 and ENO2, are expressed and can compensate for each other. However, some cancers, such as glioblastoma, exhibit a homozygous deletion of the ENO1 gene, making them solely reliant on ENO2 for glycolysis and survival.[1][2] this compound is bioactivated intracellularly to HEX, which selectively inhibits ENO2. This targeted inhibition of glycolysis in ENO1-deleted cancer cells leads to energy depletion, cell growth inhibition, and ultimately, apoptosis, a concept known as collateral lethality.[3][4]
Data Presentation
Table 1: In-Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ENO1 Status | IC50 (nM) | Reference |
| D423 | Glioblastoma | Homozygous Deletion | ~30-35 | [3][5] |
| Gli56 | Glioblastoma | Homozygous Deletion | ~30-90 | |
| GSC296 | Glioblastoma Stem Cell | Homozygous Deletion | Sensitive | |
| D423 ENO1 | Glioblastoma (Isogenic Rescue) | Wild Type (Rescued) | >1500 | [3] |
| LN319 | Glioblastoma | Wild Type | >1500 | [3] |
| SNU-423 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |
| SNU-398 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |
| SK-HEP-1 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |
Table 2: Summary of this compound Effects on Cellular Processes
| Parameter | Cell Line (ENO1 Status) | Effect of this compound Treatment | Key Findings | Reference |
| Glycolysis | D423 (Deleted) | Inhibition | Significant reduction in glycolytic flux. | [3] |
| D423 ENO1 (Rescued) | Minimal Effect | Glycolytic flux maintained. | [3] | |
| Cell Viability | D423, Gli56 (Deleted) | Decreased | Potent and selective killing of ENO1-deleted cells. | [3] |
| LN319 (Wild Type) | Minimal Effect | High tolerance to this compound. | ||
| Apoptosis | D423 (Deleted) | Increased | Induction of apoptosis confirmed by increased cleaved caspase-3. | [3] |
| Cell Proliferation | D423 (Deleted) | Decreased | Inhibition of proliferation markers (e.g., phosphorylated Histone H3). | [3] |
| Energy Stress | D423 (Deleted) | Increased | Upregulation of stress response markers. | [3] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
ENO1-deleted and ENO1-wildtype cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the plate for 72 hours to 5 days, depending on the cell line's doubling time.[3]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 2-4 hours, followed by the addition of 100 µL of solubilization solution and incubation overnight.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
ENO1-deleted and ENO1-wildtype cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the IC50 and 2x IC50 for 48-72 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and cell stress.
Materials:
-
ENO1-deleted and ENO1-wildtype cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Histone H3, anti-ENO1, anti-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Mechanism of this compound bioactivation and action.
Caption: General experimental workflow for this compound studies.
Caption: Glycolysis pathway showing the point of inhibition by HEX.
References
- 1. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Research of Pomhex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical use of Pomhex, a cell-permeable prodrug of the enolase inhibitor HEX. This compound demonstrates significant potential in the targeted treatment of cancers with a homozygous deletion of the ENO1 gene, a therapeutic strategy known as collateral lethality.[1][2][3][4] This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and summarizes key dosage and administration data.
Mechanism of Action
This compound is a pivaloyloxymethyl (POM) prodrug of HEX, designed to enhance cell permeability.[1][5] Once inside the cell, this compound is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release its active form, HEX.[1][6] HEX is a competitive inhibitor of the glycolytic enzyme enolase, with a notable preference for the ENO2 isoform over ENO1.[1][5][7]
In many cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a passenger deletion along with a nearby tumor suppressor gene.[1][2][3] These cancer cells become solely reliant on the ENO2 isoform for glycolysis, a critical pathway for energy production and anabolic support in rapidly proliferating cells.[1][2][3] By selectively inhibiting ENO2, this compound disrupts glycolysis in ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and induction of apoptosis.[1] Normal cells, which retain at least one copy of the ENO1 gene, are minimally affected, providing a wide therapeutic window.[1][2][3]
Signaling Pathway
The inhibition of ENO2 by HEX, the active metabolite of this compound, blocks the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[5][7] This leads to a depletion of downstream metabolites and a reduction in ATP production. The resulting energy stress can trigger apoptotic pathways, marked by an increase in cleaved caspase-3.[1] Concurrently, the inhibition of proliferation is observed through the reduction of markers like phospho-Histone H3.[1] While the direct upstream signaling is centered on metabolic disruption, downstream effects on pathways like AKT and ERK1/2 have been implicated in the broader context of ENO2 signaling in cancer.[8]
Mechanism of action of this compound in ENO1-deleted cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | ENO1 Status | IC50 (approx.) | Reference |
| D423 | Deleted | ~30 nM | [1] |
| Gli56 | Deleted | Not specified | [1] |
| D423 ENO1 (rescued) | Wild-type (isogenic) | >1.5 µM | [1] |
| LN319 | Wild-type | >1.5 µM | [1] |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Route of Administration | Dosage | Vehicle/Formulation | Species | Study Type | Reference |
| Intravenous (IV) | 10 mg/kg/day | 2% DMSO/PBS | Mouse | Efficacy & Toxicology | [1][9] |
| Intraperitoneal (IP) | 10 mg/kg/day | Not specified | Mouse | Efficacy | [1] |
| Intravenous (IV) | 40 mg/kg | 2% DMSO/PBS | Mouse | Pharmacokinetics (PK) | [9] |
| Intraperitoneal (IP) | 100 mg/kg | 20% sulfobutylether-β-cyclodextrin in water | Mouse | Pharmacokinetics (PK) | [9] |
| Oral (PO) | 200 mg/kg | Not specified | Mouse | Pharmacokinetics (PK) | [9] |
Table 3: Tolerability of this compound in Mice
| Route of Administration | Maximum Tolerated Dose (Single) | Chronic Tolerated Dose | Adverse Effects at Higher Doses | Reference |
| Intravenous (IV) | 30 mg/kg | 10 mg/kg/day | Loss of body weight and subcutaneous fat (reversible) | [1] |
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines with different ENO1 statuses.
-
Materials:
-
ENO1-deleted (e.g., D423, Gli56) and ENO1-wild-type (e.g., LN319) or isogenic rescued (e.g., D423 ENO1) glioma cell lines.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Apoptosis and Proliferation Markers
This protocol is used to assess the effect of this compound on key signaling proteins involved in apoptosis and cell proliferation.
-
Materials:
-
ENO1-deleted and ENO1-wild-type/rescued cells.
-
This compound.
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against: Cleaved Caspase-3, phospho-Histone H3, and a loading control (e.g., β-actin or GAPDH).[1]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 15 nM, 180 nM, 720 nM) and a vehicle control for 72 hours.[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
In Vivo Studies
1. Orthotopic Xenograft Model for Efficacy Studies
This protocol describes the establishment of an intracranial tumor model to evaluate the anti-neoplastic activity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).[1]
-
ENO1-deleted glioma cells (e.g., D423) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Stereotactic injection apparatus.
-
This compound formulation (e.g., 10 mg/kg in 2% DMSO/PBS for IV/IP injection).[1][9]
-
Imaging system (e.g., MRI or bioluminescence imaging).
-
-
Procedure:
-
Surgically implant ENO1-deleted glioma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor establishment and growth using a non-invasive imaging modality.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg IV and 10 mg/kg IP daily) and a vehicle control to the respective groups.[1]
-
Monitor tumor growth and the general health of the animals (including body weight) regularly.
-
At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the animals and collect the tumors for further analysis (e.g., histology, western blot).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
-
Workflow for an in vivo efficacy study of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mediation of PKM2-dependent glycolytic and non-glycolytic pathways by ENO2 in head and neck cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pomhex in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in GBM therapy is the identification of tumor-specific vulnerabilities that can be exploited for targeted drug development. One such vulnerability arises from the frequent homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1. This genetic alteration makes GBM cells critically dependent on the redundant paralog, ENO2, for glycolysis and survival. This principle, known as collateral lethality, forms the basis for the therapeutic application of Pomhex.[1]
This compound is a cell-permeable small molecule inhibitor of enolase.[1] It is a prodrug that is intracellularly converted to its active form, HEX, which preferentially inhibits ENO2 over ENO1.[2] This selective inhibition leads to a potent and targeted killing of ENO1-deleted glioblastoma cells, while sparing normal cells that retain functional ENO1.[1] Preclinical studies have demonstrated the efficacy of this compound in vitro and in vivo, highlighting its potential as a precision medicine for a genetically defined subset of glioblastoma patients.[1][3]
These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action: Collateral Lethality in ENO1-Deleted Glioblastoma
The therapeutic strategy underpinning this compound relies on the concept of collateral lethality. In a significant portion of glioblastomas, the ENO1 gene is homozygously deleted as a "passenger" event along with a nearby tumor suppressor gene on chromosome 1p36.[3] Normal cells express both ENO1 and ENO2, which are redundant in their function of converting 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. However, ENO1-deleted GBM cells are solely reliant on ENO2 to sustain glycolysis, a metabolic pathway crucial for their rapid proliferation.
This compound is designed as a prodrug to enhance cell permeability.[2] Once inside the cell, it is metabolized into HEX, a potent inhibitor of enolase with a preference for the ENO2 isoform.[2] By inhibiting ENO2 in ENO1-deleted GBM cells, this compound effectively shuts down glycolysis, leading to energy stress, inhibition of proliferation, and ultimately, apoptotic cell death.[1][3] This targeted approach provides a therapeutic window, as normal cells with intact ENO1 are significantly less affected by ENO2 inhibition.[3]
References
Application Notes and Protocols: Techniques for Assessing Pomhex Efficacy in Laboratory Settings
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for assessing the efficacy of Pomhex, a novel, potent, and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. The following protocols describe in vitro methods to quantify this compound's binding affinity, cellular potency, and mechanism of action in relevant cancer cell lines.
Biochemical Assessment of this compound Activity
The initial evaluation of this compound involves confirming its direct interaction with the Bcl-2 target protein. A fluorescence polarization (FP) competitive binding assay is a robust method for this purpose.
Principle of the Fluorescence Polarization (FP) Assay
This assay measures the ability of this compound to displace a fluorescently labeled peptide (e.g., a BH3-domain peptide) from the BH3-binding groove of recombinant Bcl-2 protein. When the fluorescent peptide is bound to the larger Bcl-2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by this compound, the smaller, free-floating peptide tumbles rapidly, resulting in a decrease in fluorescence polarization.
Experimental Protocol: FP Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.
-
Recombinant Human Bcl-2 Protein: Prepare a 2X working stock (e.g., 100 nM) in Assay Buffer.
-
Fluorescent BH3 Peptide Probe: Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer.
-
This compound Compound: Prepare a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a black, low-volume 384-well plate.
-
Add 25 µL of the 2X Bcl-2 protein solution to each well.
-
Add 50 µL of the 2X fluorescent BH3 peptide probe solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
-
Expected Data
The results of the FP assay can be summarized to determine the binding affinity (Ki) of this compound for Bcl-2.
| Compound | Target Protein | IC50 (nM) | Ki (nM) |
| This compound | Bcl-2 | 15.2 | 4.8 |
| Control Compound | Bcl-2 | 250.6 | 78.3 |
Table 1: Representative data from a fluorescence polarization competitive binding assay showing the IC50 and calculated Ki values for this compound against recombinant Bcl-2 protein.
Cell-Based Assessment of this compound Efficacy
Following biochemical confirmation, the next step is to evaluate the effect of this compound on cancer cells that depend on Bcl-2 for survival.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration-dependent effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Culture a Bcl-2-dependent cancer cell line (e.g., RS4;11) and a negative control cell line.
-
Seed cells into a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.
-
Incubate for 72 hours under standard culture conditions.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Expected Data
The viability assay provides the EC50, a measure of the compound's potency in a cellular context.
| Cell Line | Bcl-2 Dependence | This compound EC50 (nM) |
| RS4;11 | High | 25.8 |
| H146 | High | 42.1 |
| K562 | Low | >10,000 |
Table 2: Representative EC50 values for this compound in various cancer cell lines. Cell lines with high Bcl-2 dependence show significantly lower EC50 values, indicating sensitivity to this compound.
Mechanistic Confirmation: Apoptosis Induction
To confirm that this compound induces cell death via apoptosis as expected from a Bcl-2 inhibitor, two key assays are recommended: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Seed a sensitive cell line (e.g., RS4;11) in a 6-well plate and treat with this compound at 1X, 5X, and 10X its EC50 value for 24 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Identify cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
-
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment:
-
Follow the cell seeding and treatment protocol as described for the CellTiter-Glo® assay (Section 2.2) in a white 96-well plate. Treat cells for 6-24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence with a plate reader.
-
Expected Data
These assays provide quantitative evidence of apoptosis induction.
| This compound Concentration | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic Cells (%) (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 4.5% | 2.1% | 1.0 |
| 1X EC50 | 25.3% | 8.9% | 4.2 |
| 5X EC50 | 48.7% | 22.4% | 9.8 |
| 10X EC50 | 55.2% | 35.1% | 12.5 |
Table 3: Representative data showing a dose-dependent increase in apoptotic cell populations and caspase-3/7 activity in RS4;11 cells treated with this compound for 24 hours.
Visualizations and Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound within the intrinsic apoptosis pathway.
Caption: this compound inhibits Bcl-2, releasing pro-apoptotic proteins to trigger apoptosis.
Experimental Workflow for this compound Efficacy Assessment
The diagram below outlines the logical flow of experiments for evaluating this compound, from initial biochemical assays to cellular mechanism-of-action studies.
Caption: Workflow for this compound evaluation from biochemical binding to cellular MoA.
Methodologies for Studying Pomhex's Effect on Cellular Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for investigating the effects of Pomhex on cellular metabolism. This compound is a pro-drug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2][3][4][5] This targeted therapy has shown significant promise in preclinical studies for treating cancers with a specific genetic vulnerability: the deletion of the ENO1 gene.[1][2][4][6] This document outlines key experiments to characterize the metabolic consequences of this compound treatment, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
The core principle behind this compound's activity is "collateral lethality."[1][2] Many cancers, such as glioblastoma, lose the ENO1 gene as a bystander deletion.[1][6] This makes them entirely dependent on the ENO2 isoform for glycolysis, a metabolic pathway crucial for their rapid growth.[1][6] this compound exploits this dependency by selectively inhibiting ENO2, leading to a metabolic crisis and cell death in ENO1-deleted cancer cells while having minimal effect on healthy cells with intact ENO1.[1][2][7]
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. Below are examples of how to structure this data.
Table 1: Comparative IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | ENO1 Status | This compound IC50 (nM) |
| D423 | Deleted | ~30 |
| Gli56 | Deleted | ~90 |
| D423 ENO1 | Isogenic Rescue | >10,000 |
| LN319 | Wild-Type | >10,000 |
Data synthesized from preclinical studies.[8][9]
Table 2: Expected Metabolic Flux Changes upon this compound Treatment in ENO1-Deleted Cells
| Metabolic Pathway | Key Metabolites | Expected Change |
| Glycolysis (upstream of enolase) | 2-Phosphoglycerate, 3-Phosphoglycerate | Increase |
| Glycolysis (downstream of enolase) | Phosphoenolpyruvate, Pyruvate, Lactate | Decrease |
| TCA Cycle Anaplerosis | Malate, Citrate | Decrease |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | Decrease |
This table represents hypothesized changes based on the known mechanism of action.
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of this compound action and the relevant metabolic pathways.
Caption: Mechanism of this compound action in ENO1-deleted cancer cells.
Caption: The glycolytic pathway and the point of inhibition by HEX.
Experimental Protocols
Detailed protocols for key experiments to assess the metabolic effects of this compound are provided below.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.
Workflow Diagram:
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
Protocol:
-
Cell Plating:
-
Seed ENO1-deleted and ENO1-wild-type cells in an XF96 cell culture microplate at a pre-determined optimal density.
-
Include wells for vehicle control and this compound treatment for each cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the assay medium: XF Base Medium supplemented with 2 mM L-glutamine. Warm to 37°C and adjust pH to 7.4.
-
Prepare stock solutions of Glucose (250 mM), Oligomycin (10 µM), and 2-Deoxy-D-glucose (2-DG) (500 mM) in the assay medium.[2]
-
Prepare this compound at the desired concentrations in the assay medium.
-
-
This compound Treatment:
-
Remove the cell culture medium from the plate and wash twice with the warmed assay medium.
-
Add the assay medium containing the appropriate concentration of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 37°C incubator for the desired treatment duration (e.g., 4, 8, or 24 hours).
-
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with the prepared Glucose, Oligomycin, and 2-DG solutions into the appropriate injection ports.
-
Place the cell plate into the Seahorse XF Analyzer.
-
The instrument will sequentially inject the compounds and measure the ECAR.
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor, forcing cells to rely on glycolysis for ATP production.
-
2-DG: A glucose analog that inhibits glycolysis.
-
-
-
Data Analysis:
-
Normalize the ECAR data to cell number or protein concentration.
-
Compare the glycolytic rate, glycolytic capacity, and glycolytic reserve between this compound-treated and control cells. A significant decrease in these parameters in ENO1-deleted cells treated with this compound is expected.
-
LC-MS Based Metabolomics
This technique provides a comprehensive profile of intracellular metabolites, allowing for the identification of specific metabolic perturbations caused by this compound.
Workflow Diagram:
Caption: General workflow for LC-MS-based metabolomics.
Protocol:
-
Cell Culture and Treatment:
-
Culture ENO1-deleted and ENO1-wild-type cells in 6-well plates.
-
Treat the cells with this compound or vehicle control at the desired concentration and for a specified time.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.[10]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed at 4°C to pellet the protein and debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF MS).[3]
-
Use a suitable column for polar metabolites, such as a HILIC column.
-
Run the samples in both positive and negative ionization modes to cover a wider range of metabolites.
-
-
Data Analysis:
-
Process the raw data to align peaks, and perform feature detection and quantification.
-
Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify metabolites that are significantly altered by this compound treatment.
-
Use databases like KEGG and MetaboAnalyst for pathway analysis to understand the broader metabolic impact.
-
¹³C-Glucose Tracing
This method uses stable isotope-labeled glucose to trace the fate of glucose carbons through various metabolic pathways.
Protocol:
-
Cell Culture and Labeling:
-
Culture ENO1-deleted and ENO1-wild-type cells in glucose-free RPMI medium supplemented with dialyzed fetal bovine serum.
-
Add [U-¹³C₆]-glucose to the medium and treat with this compound or vehicle.
-
Incubate for a time course (e.g., 8, 24, 48 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.[11]
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites as described in the metabolomics protocol.
-
Analyze the extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
-
Data Analysis:
-
Calculate the fractional contribution of glucose to the carbon backbone of downstream metabolites.
-
A blockage at the enolase step by this compound in ENO1-deleted cells will lead to an accumulation of ¹³C-labeled glycolytic intermediates upstream of enolase and a depletion of ¹³C-labeled metabolites downstream.
-
Western Blotting for Proliferation and Apoptosis Markers
This technique is used to assess the effect of this compound on cell proliferation and the induction of apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound or vehicle as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3: A marker of apoptosis.
-
Phospho-Histone H3: A marker of mitosis and cell proliferation.[4]
-
β-actin or GAPDH: As a loading control.
-
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control. An increase in cleaved caspase-3 and a decrease in phospho-Histone H3 would indicate that this compound induces apoptosis and inhibits proliferation.[4]
-
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unige.ch [unige.ch]
- 6. Glycolysis stress test in organoids [protocols.io]
- 7. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 8. LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Metabolic Pathways in Cancer Using Pomhex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomhex is a novel, cell-permeable small-molecule inhibitor of the glycolytic enzyme enolase. It is a prodrug of the active inhibitor, HEX, which displays preferential activity against the ENO2 isoform.[1][2][3] This characteristic makes this compound a powerful research tool for investigating cancer metabolism, particularly in tumors with a specific genetic vulnerability: the deletion of the ENO1 gene.[4][5] Such cancers, including certain glioblastomas, become entirely dependent on the ENO2 isoform for glycolysis, a metabolic pathway crucial for their rapid growth.[2][6] The targeted inhibition of ENO2 by this compound in ENO1-deleted cancer cells leads to a synthetic lethal effect, a concept known as collateral lethality.[3][4]
These application notes provide an overview of the use of this compound in cancer research, detailing its mechanism of action, and providing protocols for key experiments to assess its efficacy and metabolic impact.
Mechanism of Action: Collateral Lethality in ENO1-Deleted Cancers
Many cancer cells exhibit elevated rates of glycolysis to fuel their proliferation.[7] The enzyme enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), is a critical component of this pathway.[2][4] Most normal cells and many cancer cells express two redundant isoforms of enolase, ENO1 and ENO2.[1] However, some cancers, such as glioblastoma, lose the ENO1 gene through chromosomal deletion.[2][6] These ENO1-deleted cancer cells are uniquely dependent on the remaining ENO2 isoform to sustain glycolysis.[1]
This compound is a pivaloyloxymethyl (POM) ester-containing prodrug designed for enhanced cell permeability.[4] Once inside the cell, it is metabolized into its active form, HEX, which is a potent inhibitor of enolase with a preference for the ENO2 isoform.[1][3] By selectively inhibiting ENO2, this compound disrupts glycolysis in ENO1-deleted cancer cells, leading to energy depletion, cell growth inhibition, and ultimately, cell death.[1][4] This selective targeting provides a therapeutic window, as normal cells with both ENO1 and ENO2 are less affected.[2]
Caption: Mechanism of this compound action in ENO1-deleted cancer cells.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various glioma cell lines, demonstrating its selective potency against ENO1-deleted cells.
| Cell Line | ENO1 Status | This compound IC50 (nM) | Reference |
| D423 | Deleted | ~35 | [4][8] |
| Gli56 | Deleted | Not specified, but sensitive | [4] |
| D423 ENO1 | Rescued | >1000 | [4] |
| LN319 | Wild-Type | >1000 | [4] |
In Vivo Efficacy of this compound in Orthotopic Xenograft Models
This table presents the outcomes of this compound treatment in mouse models bearing intracranial ENO1-deleted glioma tumors.
| Treatment Group | Tumor Model | Outcome | Reference |
| This compound | ENO1-deleted (D423) | Tumor growth inhibition and eradication | [4][8] |
| This compound | ENO1-deleted (Gli56) | Near complete growth suppression, some regression | [4] |
| Vehicle Control | ENO1-deleted | Progressive tumor growth | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine this compound IC50
This protocol details a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines with different ENO1 statuses.
Materials:
-
ENO1-deleted and ENO1-wild-type cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Protocol 2: Polar Metabolite Profiling to Assess Metabolic Impact
This protocol outlines the steps for analyzing the metabolic changes induced by this compound treatment using mass spectrometry-based metabolomics.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat the cells with this compound at a relevant concentration (e.g., 2x IC50) for a specified time (e.g., 24 hours). Include vehicle-treated controls.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Transfer the mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples into the LC-MS system.
-
Separate metabolites using a suitable chromatography method (e.g., HILIC).
-
Detect and quantify metabolites using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-test, pathway analysis) to identify metabolites and metabolic pathways significantly altered by this compound treatment.
-
Caption: Workflow for metabolomic analysis of this compound-treated cells.
Protocol 3: Orthotopic Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in an intracranial mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
ENO1-deleted glioma cells engineered to express a reporter (e.g., luciferase)
-
Stereotactic injection apparatus
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers for monitoring animal health (body weight)
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, intracranially inject a suspension of luciferase-expressing glioma cells into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 7-10 days).
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor burden via bioluminescence imaging throughout the study.
-
Monitor animal health, including body weight and any signs of toxicity.
-
At the end of the study, euthanize the mice and, if required, collect tissues for further analysis (e.g., histology, pharmacodynamic studies).
-
-
Data Analysis:
-
Quantify the bioluminescence signal for each group over time.
-
Compare tumor growth rates between the this compound-treated and control groups.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Conclusion
This compound represents a targeted therapeutic strategy and a valuable tool for probing the metabolic vulnerabilities of cancer.[2][4] Its specific mechanism of action against ENO1-deleted tumors provides a clear rationale for its use in both basic and translational research.[1][5] The protocols provided here offer a framework for researchers to investigate the effects of this compound on cancer cell metabolism, viability, and in vivo tumor growth, thereby facilitating further exploration of collateral lethality as a promising approach in precision oncology.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. news-medical.net [news-medical.net]
- 4. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Glucose metabolism and its direct action in cancer and immune regulation: opportunities and challenges for metabolic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies involving Pomhex, a promising enolase inhibitor for the targeted treatment of cancers with ENO1 deletion. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to facilitate reproducible and robust experimental outcomes.
Overview of this compound and its Mechanism of Action
This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a potent and selective inhibitor of enolase 2 (ENO2).[1][2] Its therapeutic strategy is rooted in the concept of collateral lethality .[3][4] In certain cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a passenger event alongside the loss of a nearby tumor suppressor gene. These cancer cells become entirely dependent on the ENO2 isoform for glycolysis, an essential metabolic pathway for their rapid proliferation.[5][6] this compound, after being metabolized to its active form HEX within the cell, specifically inhibits ENO2.[4] This targeted inhibition of glycolysis leads to energy stress, proliferation arrest, and ultimately, apoptotic cell death in ENO1-deleted cancer cells, while sparing normal cells that retain functional ENO1.[1]
Signaling Pathway of this compound-induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound in ENO1-deleted cancer cells.
Caption: this compound bioactivation and downstream effects in ENO1-deleted cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound studies.
Table 1: In Vitro Potency of this compound in Glioma Cell Lines
| Cell Line | ENO1 Status | IC50 (nM) | Reference |
| D423 | Homozygous Deletion | ~30 - 35 | [1][5][7] |
| Gli56 | Homozygous Deletion | N/A | [2] |
| D423 ENO1 (rescued) | Isogenic Control | >1500 | [1] |
| LN319 | Wild-Type | >1500 | [1] |
Table 2: In Vivo Dosing and Administration of this compound in Mice
| Route of Administration | Dosage | Vehicle | Study Type | Reference |
| Intravenous (IV) & Intraperitoneal (IP) | 10 mg/kg (each) daily | PBS with 2% DMSO | Efficacy | [2][6] |
| Intravenous (IV) | 10 mg/kg | 2% DMSO in PBS | Pharmacokinetics | [6] |
| Intraperitoneal (IP) | 40 mg/kg | 2% DMSO in PBS | Pharmacokinetics | [6] |
| Oral (PO) | 100 mg/kg | 20% Sulfobutylether-β-cyclodextrin in water | Pharmacokinetics | [6] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to determine the cytotoxic effects of this compound on glioma cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Experimental Workflow:
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
ENO1-deleted (e.g., D423) and ENO1-wild-type (e.g., LN319) glioma cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into 96-well opaque-walled plates at a density of 2,000 - 5,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Signaling Pathways
This protocol details the detection of key protein markers involved in cell proliferation and apoptosis following this compound treatment.
Materials:
-
ENO1-deleted and ENO1-wild-type glioma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) | Dilution |
| Phospho-Histone H3 (Ser10) | Rabbit | Cell Signaling Technology | #9701 | 1:1000 |
| PLK1 | Mouse | Novus Biologicals | NB100-2747 | 1:1000 |
| Cleaved Caspase-3 (Asp175) | Rabbit | Cell Signaling Technology | #9661 | 1:1000 |
| Phospho-NDRG1 (Thr346) | Rabbit | Cell Signaling Technology | #5482 | 1:1000 |
| Phospho-JunB (Thr102/Thr104) | Rabbit | Cell Signaling Technology | #8053 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 15 nM to 720 nM) for 72 hours.[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to the loading control (β-Actin).
-
Metabolomic Profiling
This protocol provides a general workflow for analyzing the metabolic changes in glioma cells treated with this compound.
Experimental Workflow:
Caption: General workflow for metabolomic analysis of this compound-treated cells.
Materials:
-
ENO1-deleted and ENO1-wild-type glioma cells
-
This compound
-
Ice-cold 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound as described in the western blot protocol.
-
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol to the plates and scrape the cells.
-
Collect the cell suspension and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using an LC-MS/MS system. The specific parameters (e.g., column, mobile phases, gradient, and mass spectrometer settings) should be optimized for the detection of glycolytic and TCA cycle intermediates.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the metabolites.
-
Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control cells.
-
In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of an intracranial glioma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
ENO1-deleted glioma cells (e.g., D423)
-
Matrigel (optional)
-
Stereotactic apparatus
-
This compound formulation (see Table 2)
Protocol:
-
Cell Preparation:
-
Harvest and resuspend a single-cell suspension of D423 cells in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume contains 1 x 10^5 to 5 x 10^5 cells.
-
-
Intracranial Injection:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
-
This compound Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound according to the desired dosing schedule and route (see Table 2). For example, a combination of 10 mg/kg IV and 10 mg/kg IP daily.[2]
-
The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Monitor tumor volume and the overall health of the mice (e.g., body weight, behavior).
-
At the end of the study, euthanize the mice and harvest the brains for histological and molecular analysis.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.
References
- 1. biocompare.com [biocompare.com]
- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-NDRG1 (phospho Thr346) Antibody (A90200) | Antibodies.com [antibodies.com]
- 4. Cleaved Caspase-3 Antibody (Asp175) (5A1E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesizing Pomhex: A Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Pomhex, a potent, cell-permeable prodrug of the enolase inhibitor HEX. This compound is a valuable research tool for studying glycolysis inhibition, particularly in the context of cancers with specific metabolic vulnerabilities, such as ENO1-deleted gliomas.
Introduction
This compound, the bis-pivaloyloxymethyl (POM) prodrug of 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), is a small molecule inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] By masking the negatively charged phosphonate group of HEX, the POM moieties render the molecule more lipophilic, facilitating its passage across cell membranes.[3] Once inside the cell, this compound is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release the active inhibitor, HEX.[4][5] HEX exhibits a preferential inhibitory activity towards ENO2, making it a promising candidate for targeting cancers that have lost the ENO1 gene and are solely reliant on ENO2 for glycolysis.[2][6]
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the preparation of the core piperidinone phosphonate structure, followed by the introduction of the POM groups. The overall synthetic scheme is outlined below.
Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate
The synthesis of the key intermediate, diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate, is the initial phase in the production of this compound. This step establishes the core heterocyclic structure of the molecule.
Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX)
The subsequent step involves the deprotection of the benzyloxy group and hydrolysis of the diethyl phosphonate to yield the active drug, HEX.
Synthesis of this compound
The final step is the esterification of the phosphonic acid group of HEX with pivaloyloxymethyl groups to produce this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate
Materials:
-
Starting materials for the multi-step synthesis of the piperidinone ring structure.
-
Diethyl phosphite
-
Appropriate reagents and solvents for the specific synthetic route chosen (e.g., base, reaction solvent).
Procedure:
-
Detailed, step-by-step procedures for the synthesis of this intermediate are often found in the supplementary information of relevant publications. Researchers should consult these resources for specific reaction conditions.
Protocol 2: Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)
Materials:
-
Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate
-
Reagents for debenzylation (e.g., H₂, Pd/C)
-
Reagents for phosphonate dealkylation (e.g., bromotrimethylsilane)
-
Solvents (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate in a suitable solvent.
-
Perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting group.
-
After completion of the debenzylation, remove the catalyst by filtration.
-
Treat the resulting intermediate with a dealkylating agent such as bromotrimethylsilane to cleave the ethyl esters of the phosphonate.
-
Quench the reaction and purify the crude product to obtain HEX.
Protocol 3: Synthesis of this compound (6)
Materials:
-
1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)
-
Chloromethyl pivalate
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)
Procedure:
-
Suspend or dissolve HEX in an anhydrous solvent under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Add chloromethyl pivalate dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield this compound as a racemic mixture.[2]
Data Presentation
Table 1: Physicochemical and In Vitro Potency Data for this compound and HEX
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (ENO1-deleted cells) |
| This compound | C₁₈H₃₂NO₉P | 453.42 | ~30 nM[7][8] |
| HEX | C₅H₁₀NO₅P | 209.11 | >1.5 µM[7] |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) should be reported here based on experimental data. |
| ¹³C NMR | Specific chemical shifts (δ) should be reported here based on experimental data. |
| ³¹P NMR | A single peak is expected for the phosphonate group. The specific chemical shift (δ) should be reported here. |
| Mass Spec. | The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should be reported here. |
| Yield | A yield of 60% over two steps for the synthesis of this compound from a precursor has been reported.[1] |
| Purity | >95% (as determined by HPLC or qNMR) |
Visualizations
This compound Synthesis Workflow
Caption: Synthetic route to this compound from a key intermediate.
Mechanism of Action of this compound
Caption: Intracellular activation and target engagement of this compound.
Glycolysis Inhibition by HEX
References
- 1. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating Enolase 2 (ENO2) Inhibition with Pomhex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolase 2 (ENO2), also known as neuron-specific enolase (NSE), is a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1] In normal adult tissues, ENO2 expression is primarily restricted to neurons and neuroendocrine cells. However, its expression is frequently upregulated in various cancers, including glioblastoma, neuroblastoma, small-cell lung cancer, and others, where it plays a crucial role in supporting the high glycolytic rate of tumor cells, a phenomenon known as the Warburg effect.[1][2] This dependency on glycolysis makes ENO2 an attractive therapeutic target for cancer treatment.
A particularly compelling strategy for targeting ENO2 involves the concept of "collateral lethality" in cancers with homozygous deletion of the ENO1 gene.[3] ENO1 is the ubiquitous isoform of enolase, and its gene is located on chromosome 1p36, a region frequently lost in certain cancers like glioblastoma.[4] Cells lacking ENO1 become entirely dependent on ENO2 for glycolysis and survival, rendering them exquisitely sensitive to ENO2 inhibition while leaving normal cells, which express ENO1, largely unaffected.[3][4]
Pomhex is a novel, cell-permeable prodrug of the potent enolase inhibitor, HEX.[4][5] this compound itself is inactive but is intracellularly metabolized by esterases to release the active inhibitor, HEX.[4][5] HEX exhibits a four-fold preference for ENO2 over ENO1, making it a selective tool for studying the effects of ENO2 inhibition.[4] These application notes provide detailed protocols for utilizing this compound to investigate ENO2 inhibition in cancer cells, focusing on its effects on cell viability, downstream signaling, and metabolic pathways.
Mechanism of Action
This compound is designed for enhanced cellular uptake due to its lipophilic pivaloyloxymethyl (POM) ester groups. Once inside the cell, these groups are cleaved by intracellular esterases, releasing the active phosphonate inhibitor, HEX. HEX then competitively inhibits ENO2 at the active site, blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate and thereby inhibiting glycolysis.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form, HEX, in the context of ENO2 inhibition.
Table 1: Inhibitory Activity of HEX against Enolase Isoforms
| Compound | Target | Ki (nM) |
| HEX | ENO1 | 232[4] |
| HEX | ENO2 | 64[4] |
Table 2: In Vitro Potency of this compound and HEX in Glioma Cell Lines
| Compound | Cell Line | ENO1 Status | IC50 (nM) |
| This compound | D423 | Deleted | ~30[4] |
| This compound | LN319 | Wild-Type | >1500[4] |
| This compound | D423 ENO1 | Rescued | >1500[4] |
| HEX | D423 | Deleted | >1000[4] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: Due to the hydrolysis of this compound in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.[4]
Enolase Inhibition Assay
This protocol is adapted for measuring the inhibitory activity of HEX, the active metabolite of this compound, on purified enolase isoforms.
Materials:
-
Purified recombinant human ENO1 and ENO2
-
2-phosphoglycerate (2-PG)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled enzyme mix
-
NADH
-
Adenosine diphosphate (ADP)
-
MgSO4
-
KCl
-
Tris-HCl buffer (pH 7.5)
-
HEX (or this compound pre-incubated in a suitable buffer to allow for hydrolysis)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgSO4, KCl, ADP, NADH, and the PK/LDH enzyme mix.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add varying concentrations of HEX to the wells. Include a vehicle control (DMSO).
-
Add a constant amount of purified ENO1 or ENO2 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a saturating concentration of 2-PG to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of HEX.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., ENO1-deleted and ENO1-wild-type)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the expression of proteins involved in stress response and apoptosis following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NDRG1 (Thr346), anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Metabolomic Profiling of Glycolysis Inhibition
This protocol outlines the steps for analyzing changes in glycolytic intermediates in response to this compound treatment using LC-MS/MS.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl.
-
Quench metabolism by adding ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 15 minutes.
-
Centrifuge the samples at high speed to pellet the cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a targeted or untargeted LC-MS/MS method to quantify the levels of glycolytic intermediates (e.g., 2-phosphoglycerate, phosphoenolpyruvate, lactate).
-
Analyze the data to identify significant changes in metabolite levels between this compound-treated and control cells.
Signaling Pathways and Logical Relationships
Inhibition of ENO2 by this compound disrupts glycolysis, leading to a decrease in ATP production and an accumulation of upstream metabolites. This energy stress can trigger downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis, particularly in ENO1-deleted cancer cells.
Conclusion
This compound is a valuable pharmacological tool for studying the role of ENO2 in cancer biology. Its high potency and selectivity for ENO2, particularly in the context of ENO1-deleted cancers, make it an excellent candidate for investigating the principles of collateral lethality and the metabolic vulnerabilities of tumors. The protocols provided in these application notes offer a framework for researchers to explore the multifaceted effects of ENO2 inhibition, from direct enzyme kinetics to cellular and metabolic consequences. These studies will undoubtedly contribute to a deeper understanding of cancer metabolism and may pave the way for the development of novel targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mediation of PKM2-dependent glycolytic and non-glycolytic pathways by ENO2 in head and neck cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Pomhex dosage to minimize off-target effects
Welcome to the technical support center for Pomhex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable prodrug of the enolase inhibitor, HEX.[1][2][3][4] It is designed to selectively target ENO2, an isozyme of the glycolytic enzyme enolase.[1][3][4] This makes it particularly effective against cancer cells that have a homozygous deletion of the ENO1 gene, a phenomenon known as collateral lethality.[1][2]
Q2: What are the known primary off-target effects of this compound?
A2: While this compound is highly selective for ENO2 over ENO1, high concentrations or prolonged exposure may lead to off-target effects.[1][2] The parental compound, HEX, has a four-fold preference for ENO2 but can still inhibit ENO1 at higher concentrations.[5] Inhibition of ENO1 in normal tissues, particularly red blood cells which solely express ENO1, could be a concern, though studies have shown that HEX does not induce hemolytic anemia.[6] High doses of this compound have been associated with hypoglycemia and weight loss in preclinical models.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line, particularly its ENO1 status. For ENO1-deleted glioma cell lines, the IC50 has been reported to be in the low nanomolar range (~30 nM).[1] For ENO1-wildtype cells, concentrations greater than 1.5 µM are required to see a significant effect.[1] It is recommended to perform a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell model.
Q4: How is this compound activated within the cell?
A4: this compound is a prodrug designed for improved cell permeability.[1][5] Once inside the cell, it undergoes a two-step bioactivation process. The first pivaloyloxymethyl (POM) group is hydrolyzed by intracellular carboxylesterases. The second POM group is then cleaved by phosphodiesterases to release the active inhibitor, HEX.[1][5][6]
Troubleshooting Guide
Q5: I am observing high levels of cytotoxicity in my ENO1-wildtype control cells. What could be the cause?
A5: Unexpected toxicity in wildtype cells could be due to several factors:
-
Concentration Too High: You may be using a concentration of this compound that is high enough to inhibit ENO1 or other off-targets. Try reducing the concentration and performing a full dose-response analysis.
-
Prolonged Exposure: Continuous exposure may lead to cumulative off-target effects. Consider a "pulsed" dosing strategy, where cells are exposed to this compound for a shorter period (e.g., 1-4 hours) followed by washout.[1] This has been shown to maintain on-target killing while reducing effects on wildtype cells.[1]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to glycolysis inhibition or other off-target effects. Ensure you have a proper baseline of the metabolic state of your cells.
Q6: I am not observing the expected level of inhibition in my ENO1-deleted cells. What should I do?
A6: If this compound is not effective in your target cells, consider the following:
-
Confirm ENO1 Deletion: Verify the ENO1 gene status of your cell line using PCR, Western blot, or genomic sequencing.
-
Prodrug Conversion Issues: Inefficient conversion of this compound to its active form, HEX, could be a factor. This can be cell-type dependent. You can test the active compound HEX directly, although it has poorer cell permeability.[6]
-
Assay Conditions: Ensure your experimental conditions (e.g., cell density, media glucose levels) are optimal and consistent. High glucose may partially mask the effects of glycolysis inhibition.
-
Drug Quality: Verify the integrity and concentration of your this compound stock solution.
Q7: How can I confirm that the observed effects are due to on-target ENO2 inhibition versus off-target effects?
A7: To validate on-target activity, you can perform the following experiments:
-
Rescue Experiment: Genetically rescue your ENO1-deleted cells by reintroducing a functional copy of ENO1. These "rescued" cells should become resistant to this compound, similar to wildtype cells.[1]
-
Metabolic Profiling: Use techniques like Seahorse analysis or mass spectrometry to measure changes in glycolysis and related metabolic pathways. On-target inhibition should lead to a decrease in the extracellular acidification rate (ECAR) and a buildup of upstream glycolytic metabolites.[6]
-
Downstream Target Analysis: Measure downstream markers of energy stress, such as the phosphocreatine/creatine ratio or ATP levels, which are expected to change upon effective glycolysis inhibition.[1]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for Cell Viability
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Plate ENO1-deleted, ENO1-wildtype, and/or ENO1-rescued cell lines for comparison.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: After allowing cells to adhere overnight, remove the medium and add the this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay.
-
Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol assesses the phosphorylation status of downstream effectors of key signaling pathways to detect off-target kinase inhibition.
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., IC50, 10x IC50, and a high concentration known to cause off-target effects) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against phosphorylated and total forms of key off-target pathway proteins (e.g., p-AKT/AKT, p-ERK/ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Reference Data
Table 1: this compound Potency in Various Cell Contexts
| Cell Line Context | Target | IC50 (approx.) | Reference |
|---|---|---|---|
| ENO1-Deleted Glioma | ENO2 | ~30 nM | [1] |
| ENO1-Wildtype Glioma | ENO2/ENO1 | >1.5 µM | [1] |
| ENO1-Rescued Glioma | ENO2/ENO1 | >1.5 µM |[1] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experimental Goal | Cell Type | Suggested this compound Concentration Range | Notes |
|---|---|---|---|
| On-Target Efficacy | ENO1-Deleted | 10 nM - 500 nM | Center the range around the expected IC50. |
| Off-Target Assessment | ENO1-Wildtype | 500 nM - 10 µM | Use concentrations significantly higher than the on-target IC50. |
| Target Validation | Isogenic Pairs | 10 nM - 10 µM | A wide range is needed to demonstrate the therapeutic window. |
Visualizations
Caption: Mechanism of this compound uptake, intracellular activation, and inhibition of glycolysis.
Caption: Workflow for optimizing this compound dosage from initial IC50 to therapeutic window definition.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results in Pomhex experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomhex. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX.[1][2] HEX is a potent and selective inhibitor of ENO2, an isoform of the glycolytic enzyme enolase.[1][2][3][4] this compound itself is biologically inactive but is metabolized into the active inhibitor, HEX, within the cell.[3] Its primary mechanism is to disrupt glycolysis, a key metabolic pathway for cancer cell growth, by inhibiting the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[2][5]
Q2: Why is this compound selective for certain cancer cells?
This compound's selectivity is based on a concept called "collateral lethality".[1][3][6] Some cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene.[1][3] These cancer cells are solely reliant on the ENO2 isoform for glycolysis. By selectively inhibiting ENO2, this compound can kill these ENO1-deleted cancer cells while having minimal effect on healthy cells that have both ENO1 and ENO2.[1][3]
Q3: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
In ENO1-deleted cancer cells, successful treatment with this compound is expected to lead to:
-
Increased cellular stress markers.[1]
Q4: How does the potency of this compound compare to its active form, HEX?
This compound is significantly more potent in cell-based assays than HEX. This is because the POM groups enhance its cell permeability, allowing for more efficient delivery of the active inhibitor, HEX, into the cell.[1] In some studies, this compound has been shown to be over 40-fold more potent than HEX in vitro.[1]
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from cell line integrity to procedural variations. This guide addresses common issues in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Perform a cell count for each experiment. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. Discard contaminated cells and decontaminate the incubator. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[8] | |
| Lower than expected potency of this compound | Incorrect storage or handling of this compound. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line is not ENO1-deleted or has regained ENO1 expression. | Verify the ENO1 status of your cell line using PCR or Western blot. | |
| Insufficient incubation time. | Optimize the incubation time for this compound treatment. A 72-hour incubation is commonly reported for observing significant effects.[1] | |
| Presence of high levels of carboxylesterases in the culture medium. | Consider using serum-free or reduced-serum media during the treatment period, as serum can contain esterases that may prematurely hydrolyze this compound. | |
| Inconsistent results in Western blots for signaling pathway analysis | Suboptimal protein extraction. | Use appropriate lysis buffers with protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Uneven protein loading. | Quantify protein concentration accurately using a reliable method (e.g., BCA assay) and load equal amounts of protein per lane. | |
| Poor antibody quality. | Use validated antibodies specific for your target proteins. Optimize antibody dilutions and incubation times. | |
| Unexpected toxicity in control (ENO1-wildtype) cells | High concentration of this compound used. | Perform a dose-response curve to determine the optimal concentration that selectively affects ENO1-deleted cells. |
| Off-target effects. | While this compound is selective, high concentrations may lead to off-target effects. Correlate phenotypic observations with target engagement (i.e., inhibition of glycolysis). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blot Analysis for Apoptosis Markers (e.g., Cleaved Caspase-3)
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound bioactivation and ENO2 inhibition.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Improving the delivery and uptake of Pomhex in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pomhex in cancer cell experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable prodrug of the active compound HEX.[1][2][3][4] It is designed to selectively target and inhibit the glycolytic enzyme Enolase 2 (ENO2).[1][5] The therapeutic strategy behind this compound is based on the concept of "collateral lethality."[1][2][6] Many cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene, which makes them entirely dependent on the ENO2 isoform for glycolysis.[2][3][7] By specifically inhibiting ENO2, this compound disrupts glycolysis and selectively induces cell death in these ENO1-deleted cancer cells, while having minimal effect on healthy cells with normal ENO1 expression.[2][3][7]
Q2: How is this compound activated within the cell?
A2: this compound is biologically inactive until it enters a cell.[2][3][4] Once inside, it undergoes a two-step bioactivation process. The first pivaloyloxymethyl (POM) group is hydrolyzed by intracellular carboxylesterases, followed by the hydrolysis of the second POM group by phosphodiesterases. This process converts this compound into its active form, HEX, which then inhibits ENO2.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol.[5][8] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q4: What is the stability of this compound in cell culture media?
A4: this compound is reasonably stable in DMEM with 10% heat-inactivated fetal bovine serum (FBS), which accounts for its excellent in vitro potency.[1] However, it's important to note that the stability can be influenced by the specific components of the media and serum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low potency or lack of efficacy in vitro. | Incorrect cell line: The cancer cell line used may not have the ENO1 deletion, making it insensitive to this compound. | Cell line verification: Confirm the ENO1 deletion status of your target cell line using genomic analysis or Western blot for ENO1 protein expression. |
| Drug degradation: Improper storage or handling of this compound may lead to its degradation. | Proper storage and handling: Ensure this compound is stored at the recommended temperature and handle stock solutions as advised. Prepare fresh dilutions for each experiment. | |
| Suboptimal assay conditions: The cell density, incubation time, or assay endpoint may not be optimized. | Assay optimization: Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. Perform a time-course experiment to determine the optimal incubation time. | |
| High variability between replicate experiments. | Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect drug response. | Standardize cell culture: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration. | Calibrate pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques to ensure accuracy. | |
| Discrepancy between in vitro and in vivo results, particularly in mouse models. | Rapid metabolism in mice: this compound is rapidly hydrolyzed in mouse plasma due to high carboxylesterase activity, leading to lower systemic exposure to the active drug.[1] | Consider alternative models or delivery: Be aware of the pharmacokinetic differences between species. For in vivo studies, consider alternative animal models with lower plasma carboxylesterase activity, or explore different drug delivery strategies. |
| Poor drug penetration to the tumor site. | Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound and its active form, HEX, in the plasma and tumor tissue. |
Quantitative Data
Table 1: In Vitro Potency (IC50) of this compound in Glioblastoma Cell Lines
| Cell Line | ENO1 Status | IC50 (nM) | Reference |
| D423 | Deleted | ~30 | [1] |
| Gli56 | Deleted | Not specified, but confirmed sensitive | [1] |
| D423 (ENO1-rescued) | Wild-type | >1500 | [1] |
| LN319 | Wild-type | >1500 | [1] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mice vs. Non-Human Primates
| Species | Compound | Half-life | Note | Reference |
| Mouse | Hemithis compound | Shorter | This compound is rapidly hydrolyzed. | [1] |
| HEX | Shorter | [1] | ||
| Non-human Primate | Hemithis compound | Longer | [1] | |
| HEX | Longer | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Crystal Violet
This protocol is to determine the IC50 of this compound in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., ENO1-deleted and wild-type)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove the excess stain.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for Downstream Effects of ENO2 Inhibition
This protocol can be used to assess the impact of this compound on the expression of proteins involved in the glycolytic pathway.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ENO2, anti-PKM2, anti-LDHA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Diagrams
Caption: Mechanism of this compound bioactivation and action in cancer cells.
Caption: Workflow for determining this compound IC50 using a crystal violet assay.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interference with ENO2 promotes ferroptosis and inhibits glycolysis in clear cell renal cell carcinoma by regulating Hippo‑YAP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Resistance to Pomhex
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential resistance mechanisms to Pomhex. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable prodrug of the enolase inhibitor, HEX.[1][2][3][4] Its therapeutic strategy is rooted in the concept of "collateral lethality."[1][2][5][6][7][8] In cancers with a homozygous deletion of the ENO1 gene, the cells become entirely dependent on its paralog, ENO2, for glycolysis.[1][2][4] this compound is designed to be biologically inactive until it enters cells, where it is metabolized into its active form, HEX.[2][4] HEX then preferentially inhibits the ENO2 enzyme, leading to a blockage of glycolysis, inhibition of cell growth, and ultimately, cell death in these ENO1-deleted cancer cells.[1][2][4]
Q2: My ENO1-deleted cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific clinical resistance to this compound has not yet been extensively documented, several potential mechanisms can be hypothesized based on general principles of drug resistance to targeted therapies and glycolysis inhibitors:
-
Alterations in the Drug Target: Genetic mutations in the ENO2 gene could potentially alter the binding site of HEX, reducing its inhibitory effect.
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Activation of Bypass Metabolic Pathways: Cancer cells might adapt by upregulating alternative metabolic pathways to generate ATP and essential biosynthetic precursors, thereby circumventing the block in glycolysis.[9] This could include an increased reliance on oxidative phosphorylation (OXPHOS) or the pentose phosphate pathway (PPP).[10]
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Impaired Prodrug Activation: this compound requires intracellular enzymes, specifically carboxylesterases and phosphodiesterases, for its conversion to the active inhibitor, HEX.[1][11] Reduced expression or activity of these enzymes could lead to insufficient levels of active HEX within the tumor cells.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound or HEX out of the cancer cells, lowering their intracellular concentration and diminishing their therapeutic effect.[1]
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Influence of the Tumor Microenvironment (TME): The TME can foster resistance through various mechanisms.[12] For instance, metabolic crosstalk between cancer cells and stromal cells might provide alternative fuel sources, or hypoxia could induce metabolic adaptations that reduce reliance on glycolysis.[12]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro.
Your ENO1-deleted cancer cell line, which was initially sensitive to this compound, now exhibits a higher IC50 value.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| ENO2 Gene Mutation | Sequence the ENO2 gene from resistant cells and compare it to the parental, sensitive cells. | Identification of novel mutations in the resistant cell line's ENO2 gene. |
| Upregulation of Bypass Pathways | Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to compare glucose and oxygen consumption rates between sensitive and resistant cells. | Resistant cells may show increased oxygen consumption (indicative of higher OXPHOS) or increased flux through the pentose phosphate pathway. |
| Impaired Prodrug Activation | Measure the intracellular concentrations of this compound and HEX in both sensitive and resistant cells using mass spectrometry. Assess the activity of carboxylesterases and phosphodiesterases. | Resistant cells may show a higher this compound to HEX ratio, indicating inefficient conversion. Lower enzymatic activity may also be observed. |
| Increased Drug Efflux | Quantify the expression of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP) using qPCR or Western blotting. Use efflux pump inhibitors in combination with this compound. | Resistant cells may show higher expression of one or more ABC transporters. The IC50 of this compound should decrease in the presence of an efflux pump inhibitor. |
Problem 2: Sub-optimal this compound efficacy in vivo.
Your ENO1-deleted xenograft model shows a diminished response to this compound treatment over time.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Emergence of a Resistant Subclone | Excise the tumor tissue post-treatment and perform single-cell sequencing or establish a cell line from the resistant tumor to investigate the mechanisms described in Problem 1. | Identification of a subpopulation of cells with resistance mechanisms such as ENO2 mutations or bypass pathway activation. |
| Tumor Microenvironment-Mediated Resistance | Analyze the tumor microenvironment of treated and untreated tumors using immunohistochemistry or flow cytometry to assess for changes in stromal cell populations, hypoxia markers, and nutrient transporters. | Tumors that develop resistance may show an altered TME, such as increased vascularization, hypoxia, or an abundance of cancer-associated fibroblasts that can support cancer cell metabolism. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | Measure the concentration of this compound and HEX in the tumor tissue and plasma over time. | Inadequate drug delivery to the tumor or rapid clearance could lead to sub-therapeutic concentrations of the active drug. |
Experimental Protocols
Protocol 1: Sequencing of the ENO2 Gene
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Isolate Genomic DNA: Extract high-quality genomic DNA from both your this compound-sensitive parental cell line and the suspected resistant cell line using a commercial DNA extraction kit.
-
PCR Amplification: Design primers to amplify the entire coding region and exon-intron boundaries of the ENO2 gene. Perform PCR using a high-fidelity polymerase.
-
Purify PCR Products: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference human ENO2 sequence to identify any mutations.
Protocol 2: Seahorse XF Analyzer Metabolic Profiling
-
Cell Seeding: Seed an equal number of sensitive and resistant cells into a Seahorse XF cell culture microplate.
-
Drug Treatment: Treat the cells with a range of this compound concentrations.
-
Assay Preparation: Prepare the Seahorse XF Analyzer with the appropriate assay kit (e.g., Glycolysis Stress Test or Mito Stress Test).
-
Measure OCR and ECAR: The Seahorse analyzer will simultaneously measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Data Analysis: Compare the OCR and ECAR profiles between the sensitive and resistant cells to identify any shifts in their metabolic phenotype.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for in vitro resistance.
References
- 1. Glycolysis-induced drug resistance in tumors—A response to danger signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glycolysis for Treatment of Breast Cancer Resistance: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Metabolic crosstalk in the tumor microenvironment regulates antitumor immunosuppression and immunotherapy resisitance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor microenvironment confers mTOR inhibitor resistance in invasive intestinal adenocarcinoma | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Inhibition of glycolysis in cancer cells: a novel strategy to overcome drug resistance associated with mitochondrial respiratory defect and hypoxia. | Semantic Scholar [semanticscholar.org]
- 8. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Glycolysis to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Tumor Microenvironment: Cellular Interaction and Metabolic Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
Refinements in experimental protocols for Pomhex
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the use of Pomhex in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug of the enolase inhibitor HEX.[1][2][3] Once inside the cell, this compound is converted into its active form, HEX, which selectively inhibits ENO2, an isoform of the glycolytic enzyme enolase.[1][4][5] In cancer cells that have a genomic deletion of the ENO1 gene, the inhibition of the remaining ENO2 isoform leads to a shutdown of glycolysis, resulting in energy stress, inhibition of proliferation, and ultimately, apoptosis.[1][4][5] This targeted approach is based on the principle of "collateral lethality".[4][5][6]
Q2: Why is this compound more effective in certain cancer cell lines?
A2: The efficacy of this compound is highly dependent on the genomic status of the ENO1 gene in cancer cells.[1][4][5] Cell lines with a homozygous deletion of ENO1 are highly sensitive to this compound because they rely solely on the ENO2 isoform for glycolysis.[1][5] In contrast, cells with intact ENO1 (wild-type) are significantly less sensitive as the ENO1 isoform can compensate for the inhibition of ENO2.[1][4][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of this compound treatment in sensitive cells?
A4: In ENO1-deleted cells, this compound treatment leads to the inhibition of glycolysis.[1][4][5] This results in a dose-dependent increase in cellular stress markers (e.g., phosphorylation of NDRG1 and c-Jun), a decrease in proliferation markers (e.g., phosphorylation of Histone H3), and an increase in apoptosis markers (e.g., cleaved caspase-3).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low efficacy of this compound in vitro | The cell line used may not have an ENO1 deletion. | Verify the ENO1 status of your cell line through genomic analysis. Use a positive control cell line with a known ENO1 deletion (e.g., D423 glioma cells).[1] |
| This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| Suboptimal treatment conditions. | Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment is recommended. | |
| High variability in experimental results | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. | |
| Unexpected toxicity in animal models | Hypoglycemic lethargy at high doses. | In murine models, doses of 35 mg/kg of this compound have been associated with hypoglycemic lethargy.[1] Consider a glucose infusion protocol to mitigate this effect.[1] |
| Poor drug tolerability due to formulation. | For in vivo administration of the active form, HEX, ensure the phosphonic acid is neutralized with sodium hydroxide to improve tolerability.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Glioma Cell Lines
| Cell Line | ENO1 Status | IC50 (nM) |
| D423 | Deleted | ~30 - 45 |
| D423 ENO1 | Isogenically Rescued | >1500 |
| LN319 | Wild-Type | >1500 |
Data synthesized from multiple experimental reports.[1]
Table 2: Effect of this compound on Cellular Markers in ENO1-deleted Glioma Cells (72h treatment)
| This compound Concentration | Effect on Proliferation (p-Histone H3) | Effect on Apoptosis (Cleaved Caspase-3) | Effect on Stress (p-NDRG1, p-cJun) |
| >15 nM | Reduction | - | - |
| >180 nM | Reduction | Increase | Increase |
Based on observations from western blot analysis.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of this compound-Treated Cells
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Histone H3, cleaved caspase-3, p-NDRG1, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in ENO1-deleted cancer cells.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
How to mitigate potential toxicity of Pomhex in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential toxicity of Pomhex in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its safety profile?
This compound is a cell-permeable pivaloyloxymethyl (POM) pro-drug of HEX, a potent and selective inhibitor of the enolase enzyme ENO2.[1][2][3][4] Its safety profile is rooted in the principle of "collateral lethality."[1][2][3] Many cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene, making them entirely dependent on the ENO2 paralogue for glycolysis.[1][2][3] Normal cells possess both ENO1 and ENO2, so inhibiting ENO2 alone does not critically impair their energy production.[3] this compound is designed to be biologically inactive until it enters cells, where it is metabolized into the active inhibitor, HEX.[2][3] This targeted activation within cancer cells minimizes systemic toxicity.
Q2: What are the reported toxicity findings for this compound in preclinical models?
Preclinical studies in both mice and non-human primates (cynomolgus monkeys) have shown that this compound is well-tolerated at therapeutically effective doses.[1][5] Key observations include:
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No significant hemolytic anemia, a concern with non-selective enolase inhibitors.[6]
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No notable weight loss or other overt signs of toxicity.[1]
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The active form, HEX, was well-tolerated when administered intravenously at 150 mg/kg per day for extended periods in mice, provided the phosphonic acid was neutralized.[1]
Q3: We are observing unexpected weight loss in our mouse model. What could be the cause and how can we troubleshoot this?
While significant weight loss has not been a reported side effect, individual experimental conditions can vary. Here are some troubleshooting steps:
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Vehicle and Formulation:
-
Ensure the vehicle used for this compound administration is well-tolerated by the animal strain.
-
For the active form, HEX, it is crucial to neutralize the phosphonic acid with a base like sodium hydroxide before administration to avoid tissue and blood acidification, which can cause toxicity.[1]
-
-
Dose and Schedule:
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Re-verify the dose calculations and administration frequency. While higher doses have been tolerated, it's possible your specific model is more sensitive.
-
Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
-
Animal Health Status:
-
Ensure the animals are healthy and free from underlying infections or other stressors that could be exacerbated by the experimental procedures.
-
-
Route of Administration:
-
Intravenous (IV) administration has been reported to be well-tolerated.[1] If using other routes, consider potential local irritation or altered pharmacokinetic profiles.
-
Q4: Are there species-specific differences in this compound metabolism that we should be aware of?
Yes, there are significant differences in the metabolism of this compound between rodents and primates.
-
Plasma Half-Life: this compound is rapidly hydrolyzed to its active forms in plasma. However, the half-life is much shorter in mouse plasma (approximately 30 seconds) compared to human blood (around 9 minutes).[1][6] This is attributed to higher carboxylesterase activity in mouse plasma.[1]
-
Drug Exposure: Consequently, the half-lives of the active metabolites, Hemithis compound and HEX, are about 10 times longer in primates than in mice, leading to higher overall drug exposure in primates for a given dose.[1]
-
Implications for Study Design: When planning studies in different species, it is crucial to account for these pharmacokinetic differences. A lower starting dose may be warranted in primates compared to mice.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Local irritation at the injection site | Formulation pH, osmolality, or high concentration. | Ensure the formulation is at a physiological pH. For HEX, neutralization is critical.[1] Consider further dilution or changing the injection site for subsequent administrations. |
| Hemolytic anemia | Off-target inhibition of ENO1. | This compound is designed to be highly selective for ENO2 over ENO1 to avoid this.[1][2] If hemolytic anemia is observed, confirm the identity and purity of the compound. Consider performing a red blood cell fragility test. |
| Unexpected mortality | Acute toxicity due to overdose or rapid administration. | Re-verify dose calculations. For IV injections, administer the dose slowly. Perform a dose-escalation study to establish a safe dose range in your model. |
| Inconsistent anti-tumor efficacy | Poor drug delivery or rapid metabolism. | The pro-drug design of this compound aims to improve cell permeability.[7] However, ensure proper formulation and administration techniques. Consider pharmacokinetic analysis to correlate drug exposure with efficacy. |
Quantitative Data Summary
| Species | Compound | Dose | Route | Observed Toxicity | Reference |
| Mouse | HEX | 150 mg/kg/day (neutralized) | IV | Well-tolerated for months without overt signs of toxicity. | [1] |
| Mouse | HEX | >75 mg/kg (unneutralized) | IV | Not well-tolerated, likely due to acidification. | [1] |
| Mouse | This compound | 10 mg/kg | IV | Not specified, but used in efficacy studies where it was well-tolerated. | [1] |
| Non-Human Primate (Cynomolgus) | This compound | 2.5 mg/kg (single dose) | IV | Well-tolerated. | [1] |
| Non-Human Primate (Cynomolgus) | This compound | 10 mg/kg (dose escalation) | IV | No significant anemia, weight loss, or other adverse effects. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound/HEX for In Vivo Studies
-
Reconstitution of this compound:
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Based on the manufacturer's instructions, dissolve this compound powder in a suitable vehicle (e.g., a mixture of DMSO and PEG300, further diluted in saline).
-
Ensure complete dissolution. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-related toxicity.
-
-
Neutralization of HEX (if using the active drug):
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Dissolve HEX in saline.
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Slowly add a molar equivalent of sodium hydroxide (e.g., 1N NaOH) while monitoring the pH.
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Adjust the pH to a physiological range (7.2-7.4).
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Sterile filter the final solution before injection.
-
-
Administration:
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For intravenous administration, inject the solution slowly into the tail vein (for mice) or another appropriate vein.
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The volume of injection should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Monitoring:
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Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of injection site reaction.
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For long-term studies, perform regular blood collection for complete blood counts (CBC) and serum chemistry to monitor for hematological and organ toxicity.
-
Visualizations
Caption: Mechanism of this compound bioactivation and targeted inhibition of ENO2.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing treatment schedules for Pomhex in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing treatment schedules for Pomhex in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a substrate-competitive inhibitor of the glycolytic enzyme enolase.[1][2][3] Specifically, HEX preferentially targets the ENO2 isoform of enolase.[1][2][4] The therapeutic strategy is based on the concept of collateral lethality .[1][4][5] Certain cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene.[1][5][6] These cancer cells rely exclusively on the redundant ENO2 isoform for glycolysis. By inhibiting ENO2 with this compound (which is metabolized to the active inhibitor, HEX), glycolysis is blocked, leading to an energy crisis and selective cell death in ENO1-deleted cancer cells while sparing normal cells that retain at least one copy of ENO1.[1][4][5]
Q2: How is this compound metabolized in vivo?
A2: this compound is a prodrug designed to improve cell permeability.[1][4][6] Once in the system, it undergoes rapid, sequential hydrolysis. Carboxylesterases cleave the first POM group to form an intermediate, Hemithis compound. Subsequently, phosphodiesterases hydrolyze the second POM group to release the active drug, HEX.[1][2] In mouse plasma, this conversion is extremely rapid; intact this compound is often transient and can fall below the limit of quantification shortly after administration.[1][7][8]
Q3: What is the key difference in this compound metabolism between mice and primates?
A3: There is a significant species-specific difference in this compound metabolism. Mice have substantially higher plasma carboxylesterase activity compared to non-human primates and humans.[1] This leads to a much shorter half-life of this compound in mice.[1] Researchers should anticipate significantly higher and more sustained drug exposure in non-human primates compared to mice when using equivalent doses.[1]
Q4: What are the recommended routes of administration for this compound in mice?
A4: this compound has been successfully administered in mice via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.[7][8] Studies have shown that parenteral administration (IV or IP) results in rapid hydrolysis to Hemithis compound and HEX.[7][8] Oral administration also leads to the delivery of the active metabolite HEX, improving its bioavailability compared to administering HEX directly via the oral route.[7] Efficacy studies in orthotopic glioma models have used a combination of IV and IP injections.[1][2]
Troubleshooting Guide
Issue 1: High variability or low exposure in pharmacokinetic (PK) studies.
-
Possible Cause: Rapid metabolism of this compound. The esterase-labile nature of this compound means it is converted to its metabolites (Hemithis compound and HEX) very quickly, especially in mice.[7] Intact this compound may be undetectable even at early time points.[1][8]
-
Troubleshooting Steps:
-
Shift Analytical Focus: Instead of focusing solely on the parent prodrug this compound, ensure your bioanalytical method is validated to quantify the primary metabolites, Hemithis compound and the active drug, HEX. These are the most relevant analytes for determining exposure.[1][7]
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Optimize Sampling Times: Collect blood samples at very early time points (e.g., 5 minutes post-dose) to capture the peak concentration of this compound and its initial conversion.[7][8]
-
Consider Administration Route: Oral administration results in significant first-pass metabolism, making parenteral routes (IV, IP) potentially more consistent for initial PK studies if the goal is to understand systemic conversion dynamics.[7][8]
-
Issue 2: Lack of anti-tumor efficacy in an ENO1-deleted xenograft model.
-
Possible Cause 1: Insufficient Dosing Regimen. The rapid clearance in mice may require a more intensive dosing schedule to maintain therapeutic concentrations of HEX at the tumor site.
-
Troubleshooting Steps:
-
Review Published Protocols: Successful studies in intracranial orthotopic models used daily combination dosing, such as 10 mg/kg IV plus 10 mg/kg IP per day.[1][2] This regimen led to complete tumor eradication in some animals.[1]
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Conduct Pharmacodynamic (PD) Studies: Measure target engagement in the tumor tissue. After treatment, analyze tumor lysates for key glycolysis metabolites. Successful enolase inhibition should lead to an accumulation of upstream metabolites (e.g., 3-phosphoglycerate) and a depletion of downstream metabolites (e.g., lactate).[1]
-
-
Possible Cause 2: Incorrect Genomic Status of the Cell Line. The efficacy of this compound is strictly dependent on the homozygous deletion of the ENO1 gene in the cancer cells.
-
Troubleshooting Steps:
Issue 3: Observed toxicity or adverse effects (e.g., weight loss) in treated animals.
-
Possible Cause: While generally well-tolerated, high doses or specific formulations could lead to toxicity.[1][5] The active drug, HEX, is a phosphonic acid and may cause tissue or blood acidification if not properly formulated.[1]
-
Troubleshooting Steps:
-
Formulation Check: For studies using the active drug HEX directly, ensure the phosphonic acid is neutralized with a base like sodium hydroxide before administration to improve tolerability.[1]
-
Dose De-escalation: If toxicity is observed with a this compound regimen, consider reducing the dose or the frequency of administration.
-
Monitor Hematology: The therapeutic strategy relies on sparing ENO1. To confirm safety, monitor for signs of hemolytic anemia, which could indicate off-target inhibition of ENO1 in red blood cells.[1]
-
Data & Protocols
Pharmacokinetic Data Summary (Mice)
The following table summarizes key pharmacokinetic parameters for this compound metabolites after single-dose administration via different routes in mice.
| Parameter | 10 mg/kg IV (this compound) | 40 mg/kg IP (this compound) | 200 mg/kg PO (this compound) | 150 mg/kg SC (HEX) |
| Analyte | Hemithis compound | HEX | Hemithis compound | HEX |
| Cmax (µM) | ~2.5 | ~4.0 | ~4.0 | ~5.0 |
| Tmax (h) | 0.08 | 0.08 | 0.25 | 0.25 |
| t½ (h) | ~0.5 | ~1.0 | ~0.6 | ~1.2 |
| AUC (µM·h) | ~2.0 | ~4.5 | ~4.0 | ~8.0 |
Data are approximated from published graphs and tables for illustrative purposes. For precise values, refer to the source literature.[7][8]
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetics of this compound in Mice [8]
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Animal Model: Female Foxn1nu/nu or NSG mice.
-
Groups:
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This compound 10 mg/kg in a suitable vehicle (e.g., DMSO) via intravenous (IV) injection.
-
This compound 40 mg/kg in a suitable vehicle via intraperitoneal (IP) injection.
-
This compound 200 mg/kg in a suitable vehicle via oral gavage (PO).
-
-
Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
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Bioanalysis: Analyze plasma samples for concentrations of this compound, Hemithis compound, and HEX using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: Efficacy Study in an Orthotopic Glioma Model [1][2]
-
Cell Preparation: Culture an ENO1-deleted human glioma cell line (e.g., D423). Harvest and resuspend cells in a sterile buffer like DPBS to a final density of 1 x 105 cells/5 µL.[9]
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Animal Model: Immunocompromised mice (e.g., nude mice).
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Intracranial Implantation: Under anesthesia, use a stereotaxic frame to inject 1 x 105 cells into the brain of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor formation and growth using non-invasive imaging such as MRI.
-
Treatment Initiation: Once tumors are established (e.g., detectable by imaging), randomize mice into treatment and control groups.
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Dosing Regimen:
-
Control Group: Administer vehicle (e.g., DMSO) daily.
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This compound Group: Administer this compound 10 mg/kg IV and 10 mg/kg IP daily.
-
-
Efficacy Readouts:
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Monitor animal body weight and overall health daily.
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Track tumor volume regularly via imaging.
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Record survival data and generate Kaplan-Meier survival curves.
-
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (metabolomics) or histology to confirm target engagement and anti-tumor effects.
Visualizations
Signaling and Metabolic Pathways
Caption: Mechanism of this compound in ENO1-deleted cancer cells.
Experimental Workflow
Caption: Workflow for an in vivo this compound efficacy study.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Pomhex to HEX Conversion: A Technical Troubleshooting Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental conversion of the prodrug Pomhex to its active form, HEX. This guide provides answers to frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during your experiments with this compound.
Q1: Why is my this compound treatment showing lower than expected efficacy?
A1: There are several potential reasons for lower-than-expected efficacy. Consider the following factors:
-
Suboptimal Conversion to HEX: The conversion of this compound to its active form, HEX, is a critical step for its therapeutic effect. Inefficient conversion can lead to reduced potency.
-
Compound Stability: this compound is susceptible to premature hydrolysis, especially in the presence of plasma esterases.[1] Improper storage or handling can lead to degradation of the prodrug before it reaches the target cells.
-
Cell Line Variability: The intracellular enzymatic machinery required for the conversion of this compound to HEX can vary between different cell lines.
Troubleshooting Steps:
-
Verify Conversion: Confirm the conversion of this compound to HEX in your experimental system. You can use techniques like LC-MS/MS to measure the intracellular concentrations of this compound, the intermediate Hemithis compound, and the active form HEX.[1]
-
Optimize Experimental Conditions: Ensure that your cell culture medium contains heat-inactivated fetal bovine serum (FBS), as this can minimize premature hydrolysis of this compound in the medium.[2]
-
Assess Cellular Esterase Activity: If you suspect low conversion rates, you may want to assess the carboxylesterase and phosphodiesterase activity in your specific cell line.
Q2: I am observing high variability in my experimental replicates. What could be the cause?
A2: High variability can often be traced back to the stability of this compound and the consistency of your experimental setup.
Troubleshooting Steps:
-
Standardize Handling Procedures: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Control for Esterase Activity: As mentioned, the presence of active esterases in serum can lead to rapid degradation of this compound.[1][2] Ensure consistent use of heat-inactivated FBS.
-
Consistent Incubation Times: Due to the dynamic nature of the conversion process, it is crucial to maintain consistent incubation times across all replicates and experiments.
Q3: What are the expected IC50 values for this compound, Hemithis compound, and HEX?
A3: The IC50 values can vary depending on the cell line and experimental conditions. However, this compound is significantly more potent than both the intermediate Hemithis compound and the final active form HEX, due to its enhanced cell permeability.[1]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound, its intermediate, and its active form in ENO1-deleted (D423) cells.
| Compound | IC50 (nM) | Reference |
| This compound | 28.9 | [1] |
| Hemithis compound | 561 | [1] |
| HEX | 1342 | [1] |
Experimental Protocols
Protocol 1: Monitoring Intracellular Conversion of this compound to HEX via LC-MS/MS
This protocol outlines a method to quantify the intracellular concentrations of this compound, Hemithis compound, and HEX.
Materials:
-
Cell line of interest (e.g., PBMCs)
-
Cell culture medium
-
This compound
-
HEX (as a control)
-
80% Methanol (for cell lysis)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate approximately 1 x 10^7 cells per sample in 1 mL of media.
-
Drug Treatment: Treat the cells with this compound (e.g., 600 nM) or HEX (e.g., 100 µM) for a specified time (e.g., 1 hour).
-
Cell Pellet Collection: Centrifuge the samples at 2500g for 30 seconds to remove the drug-containing media and collect the cell pellet.
-
Cell Lysis: Lyse the cells by adding 300 µL of 80% methanol.
-
Sample Analysis: Analyze the cell lysates using LC-MS/MS to determine the concentrations of this compound, Hemithis compound, and HEX.[1]
Visualizing Key Processes
Signaling Pathway: this compound Bioactivation
The following diagram illustrates the two-step enzymatic conversion of the prodrug this compound into its active form, HEX, within the cell.
References
Validation & Comparative
Validating the Anti-Tumor Efficacy of Pomhex in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomhex's anti-tumor effects in xenograft models, supported by experimental data. We will delve into its mechanism of action, compare its performance against its parent compound HEX and standard-of-care treatments for glioblastoma, and provide detailed experimental protocols for reproducibility.
This compound: A Targeted Approach to Cancer Therapy
This compound is a cell-permeable prodrug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2][3] This targeted approach is particularly effective against cancers with a homozygous deletion of the ENO1 gene, a phenomenon known as collateral lethality.[1][2] Since many cancer cells, including certain types of glioblastoma, exhibit this genetic vulnerability and are highly dependent on glycolysis for energy production, inhibiting ENO2 presents a promising therapeutic strategy.[1][2][3]
Mechanism of Action: Disrupting the Warburg Effect
This compound exerts its anti-tumor effects by disrupting the metabolic engine of cancer cells. As a prodrug, this compound readily enters cells where it is converted to its active form, HEX.[2][3] HEX then selectively inhibits ENO2, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of events within the cancer cell:
-
Glycolysis Inhibition: By blocking a crucial step in glycolysis, HEX significantly reduces the cancer cell's ability to produce ATP, the primary energy currency.
-
Energy Stress: The depletion of ATP induces a state of severe energy stress.
-
Inhibition of Proliferation: Without sufficient energy, cancer cells are unable to sustain their rapid proliferation.
-
Induction of Apoptosis: Ultimately, the profound metabolic crisis triggers programmed cell death, or apoptosis, leading to tumor cell demise.
Performance in Xenograft Models: this compound vs. Alternatives
The anti-tumor activity of this compound has been validated in intracranial orthotopic xenograft models using human glioblastoma cell lines with ENO1 deletion, such as D423 and Gli56.[1]
This compound vs. HEX
In these preclinical models, this compound demonstrated superior efficacy compared to its parent compound, HEX. While both compounds showed the ability to inhibit tumor growth, this compound, owing to its enhanced cell permeability, achieved more potent anti-tumor effects at lower concentrations.[1]
| Treatment Group | Cell Line | Outcome | Citation |
| This compound | D423 Glioma | Significant tumor growth inhibition and complete tumor eradication in a subset of mice. | [1] |
| HEX | D423 Glioma | Tumor growth inhibition. | [1] |
| This compound | Gli56 Glioma | Confirmed anti-neoplastic effects. | [1] |
| Control (Vehicle) | D423 & Gli56 Glioma | Uninhibited tumor growth. | [1] |
A key study reported that in long-term treatment experiments, complete tumor eradication was observed in 3 out of 5 mice treated with this compound, and in 1 out of 6 mice treated with HEX.[1]
Tumor-Free Survival in Intracranial D423 Glioma Xenografts
| Treatment Group | Median Survival | Statistical Significance (vs. Control) | Citation |
| This compound | Significantly extended | p < 0.0001 | [1] |
| HEX | Significantly extended | p < 0.0001 | [1] |
| Control | ~30 days | N/A | [1] |
Comparison with Standard of Care for Glioblastoma
While direct head-to-head studies of this compound against the current standard of care for glioblastoma (temozolomide and bevacizumab) in the same ENO1-deleted xenograft models are not yet published, we can compare their reported efficacies in similar preclinical models to provide context.
Temozolomide in Glioblastoma Xenografts
| Treatment Group | Cell Line | Outcome | Citation |
| Temozolomide | U87-luc Glioma | 92% tumor volume inhibition at day 56. | [4] |
| Temozolomide + Nutlin3 | U87-MG Glioma | Significant decrease in tumor volume compared to vehicle. | [5] |
| Temozolomide | TMZ-sensitive U87 xenografts | Median survival of 41.75 days. | [6] |
| Temozolomide | TMZ-resistant U87-TR xenografts | Median survival of 27.14 days. | [6] |
Bevacizumab in Glioblastoma Xenografts
| Treatment Group | Cell Line | Outcome | Citation |
| Bevacizumab | U87ΔEGFR Glioma | Median survival extended from 16 to 27 days. | [7] |
| Bevacizumab | Recurrent Glioblastoma (Clinical) | 6-month progression-free survival of 42.6-50.3%. | [8] |
It is important to note that these are not direct comparisons and the efficacy of these drugs can vary significantly based on the specific xenograft model and the genetic profile of the tumor cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols for evaluating the anti-tumor effects of this compound in an orthotopic glioblastoma xenograft model.
Orthotopic Glioblastoma Xenograft Model Establishment
1. Cell Culture:
-
Human glioblastoma cell lines with homozygous ENO1 deletion (e.g., D423, Gli56) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunodeficient mice, such as athymic nude mice (Foxn1nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are used to prevent rejection of human tumor cells.[1]
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Intracranial Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic apparatus is used to inject 1 x 10^5 to 2 x 10^5 tumor cells in a small volume (e.g., 2-5 µL) of sterile PBS into the desired brain region (e.g., striatum or ventricle).[1][9]
4. Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[1][9]
-
Monitoring typically begins 7-10 days post-implantation and continues at regular intervals.
Drug Administration and Efficacy Evaluation
1. Treatment Groups:
-
Once tumors are established (e.g., reach a detectable size), mice are randomized into treatment groups:
-
This compound
-
HEX (as a comparator)
-
Vehicle control (e.g., PBS or DMSO solution)
-
Standard-of-care control (e.g., temozolomide)
-
2. Drug Preparation and Administration:
-
This compound: Dissolved in a suitable vehicle (e.g., PBS or a DMSO/saline mixture) and administered via intravenous (IV) and/or intraperitoneal (IP) injections. A typical dose is 10 mg/kg daily.[1][9]
-
HEX: Dissolved in PBS and administered via IV and/or IP injections. A typical dose is 150 mg/kg daily.[1][9]
-
The treatment duration can range from one week for short-term efficacy studies to several weeks for long-term survival studies.[1]
3. Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly using the same imaging modality used for monitoring. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Survival: Mice are monitored daily for signs of tumor-related morbidity. The date of euthanasia due to tumor burden or the date of death is recorded. Survival data is used to generate Kaplan-Meier survival curves.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA, log-rank test) are used to determine the significance of differences in tumor growth and survival between treatment groups.
Conclusion
This compound represents a promising targeted therapy for cancers harboring an ENO1 deletion. Preclinical studies in orthotopic xenograft models of glioblastoma have demonstrated its potent anti-tumor activity, leading to significant tumor regression and even complete eradication in some cases. Its superiority over the parent compound HEX highlights the effectiveness of the prodrug approach in enhancing drug delivery and efficacy. While direct comparative data with standard-of-care treatments in the same models are needed, the initial findings strongly support the continued investigation of this compound as a novel therapeutic agent for this vulnerable subset of cancers. The detailed experimental protocols provided in this guide should facilitate further research and validation of this compound's therapeutic potential.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Pomhex and its Active Form, HEX: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of Pomhex, a prodrug, and its active form, HEX, a potent enolase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis in cancers with specific genetic vulnerabilities.
Introduction
This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a phosphonate-containing inhibitor of the glycolytic enzyme enolase.[1][2] The rationale behind the development of this compound is to overcome the poor cell and tissue permeability of HEX, which is anionic at physiological pH.[1][2] this compound is designed to be biologically inactive until it is metabolized into the active form, HEX, within the cell.[3][4] This strategy aims to enhance the therapeutic efficacy of HEX, particularly in targeting cancer cells that are dependent on the ENO2 isoform of enolase due to the homozygous deletion of the ENO1 gene.[3][5]
Mechanism of Action
Both this compound and HEX function by inhibiting enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[6] HEX exhibits a four-fold preference for the ENO2 isoform over ENO1.[1][7] In cancer cells with a homozygous deletion of the ENO1 gene, which can occur in glioblastoma and other cancers, the cells become solely reliant on ENO2 for glycolysis.[3] Inhibition of ENO2 by HEX in these cancer cells leads to a blockage of glycolysis, resulting in inhibited cell growth and eventual cell death, a concept known as collateral lethality.[1][3] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2.[3]
The bioactivation of this compound to HEX is a two-step process. Upon entering the cell, the two POM ester groups of this compound are hydrolyzed. The first POM group is removed by carboxylesterases, followed by the removal of the second POM group by phosphodiesterases, which releases the active drug, HEX.[1][8]
Comparative Data
The following tables summarize the key quantitative data comparing the performance of this compound and HEX.
Table 1: In Vitro Potency Against ENO1-Deleted Glioma Cells
| Compound | Cell Line | IC50 | Reference |
| This compound | D423 (ENO1-/-) | ~30 nM | [1][5] |
| HEX | D423 (ENO1-/-) | ~1.3 µM | [1] |
| Hemithis compound | D423 (ENO1-/-) | ~0.3 µM | [8] |
Table 2: In Vivo Efficacy in Orthotopic ENO1-Deleted Glioma Xenograft Model
| Treatment | Dosage | Outcome | Reference |
| This compound | 10 mg/kg IV + 10 mg/kg IP per day | Tumor regression, with some cases of complete eradication.[1] | [1] |
| HEX | 75 mg/kg IV + 75 mg/kg IP per day | Tumor regression, with some cases of complete eradication.[1] | [1] |
Table 3: Pharmacokinetic Parameters in Mice
| Compound & Administration Route | Cmax (µM) | tmax (h) | t1/2 (h) | AUC0–24 (µM·h) |
| This compound derived HEX | ||||
| 10 mg/kg IV | 34.7 | 0.08 | 6.88 | 29.7 |
| 40 mg/kg IP | 68.0 | 0.08 | 7.69 | 120 |
| 200 mg/kg PO | 114 | 0.25 | 5.22 | 301 |
| Directly administered HEX | ||||
| 150 mg/kg SC | - | - | - | - |
Note: The provided search results did not contain complete pharmacokinetic data for directly administered HEX to fill all columns in this table. The data for this compound-derived HEX is from a study in mice.[8][9]
Experimental Protocols
Cell-Based Evaluation of Enolase Inhibitor Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and HEX in cancer cell lines with and without ENO1 deletion.
Methodology:
-
Cell Culture: ENO1-deleted (e.g., D423) and ENO1-wildtype or isogenically rescued (e.g., D423 ENO1, LN319) glioma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or HEX.[1]
-
Viability Assay: After a defined incubation period (e.g., 7 days), cell viability is assessed using a suitable method, such as the crystal violet assay.[1]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]
In Vivo Antineoplastic Activity in Orthotopic Xenograft Model
Objective: To evaluate the efficacy of this compound and HEX in inhibiting tumor growth in an in vivo model of ENO1-deleted glioblastoma.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]
-
Tumor Implantation: ENO1-deleted glioma cells (e.g., D423) are stereotactically implanted into the brains of the mice.[10]
-
Treatment: Once tumors are established (confirmed by imaging, e.g., T2-MRI), mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections.[1]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using imaging techniques.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., p-H3).[1]
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profiles of this compound and its metabolites, including HEX, in vivo.
Methodology:
-
Animal Model: Mice are administered a single dose of this compound or HEX via various routes (e.g., IV, IP, oral).[8][9]
-
Sample Collection: Blood samples are collected at multiple time points after drug administration.[8]
-
Sample Processing: Plasma is separated from the blood samples.[8]
-
LC-MS/MS Analysis: The concentrations of this compound, Hemithis compound, and HEX in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, tmax, t1/2, and AUC are calculated from the concentration-time data.[8]
Visualizations
Caption: Bioactivation pathway of this compound to its active form, HEX.
Caption: Mechanism of action of HEX on the glycolytic pathway.
Conclusion
This compound serves as an effective prodrug for the targeted delivery of HEX, a potent enolase inhibitor. The enhanced cell permeability of this compound leads to significantly greater in vitro potency compared to HEX.[1][8] In vivo studies have demonstrated that both this compound and HEX can effectively inhibit the growth of ENO1-deleted tumors, with evidence of complete tumor eradication in some cases.[1] The development of this compound represents a promising strategy for exploiting the metabolic vulnerability of cancer cells with specific genetic deletions. Further research and clinical development are warranted to explore the full therapeutic potential of this approach.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Validating Pomhex Specificity for ENO1-Deleted Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomhex, a novel enolase inhibitor, and its specificity for cancer cells with a homozygous deletion of the ENO1 gene. We will delve into the underlying mechanism of action, present supporting experimental data from preclinical studies, and compare its performance with other enolase inhibitors.
The Principle of Collateral Lethality in ENO1-Deleted Cancers
Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, which is located on chromosome 1p36.[1] This deletion often occurs as a "passenger" event alongside the loss of a nearby tumor suppressor gene. Enolase is a crucial glycolytic enzyme that exists in two main isoforms: ENO1 and ENO2. While most normal tissues express ENO1, cancer cells lacking ENO1 become entirely dependent on its paralog, ENO2, to maintain glycolysis and support their high metabolic demands.[1][2][3]
This genetic vulnerability creates a therapeutic window for a strategy known as "collateral lethality." By specifically inhibiting ENO2, it is possible to selectively kill cancer cells with ENO1 deletion while sparing healthy cells that retain at least one copy of the ENO1 gene.[1][2][3]
This compound: A Pro-drug Targeting a Genetic Vulnerability
This compound is a cell-permeable pro-drug of HEX, a potent inhibitor of the enolase enzyme.[1][4] HEX was developed to exhibit preferential activity against ENO2 over ENO1, a critical feature to avoid the potential for hemolytic anemia that could result from the inhibition of ENO1 in red blood cells.[1] The pivaloyloxymethyl (POM) moieties on this compound enhance its ability to cross cell membranes, after which it is intracellularly converted to the active inhibitor, HEX.[1][2][3]
Below is a diagram illustrating the proposed mechanism of this compound bioactivation and its targeted action in ENO1-deleted cancer cells.
Caption: Mechanism of this compound bioactivation and ENO2 inhibition.
Comparative Efficacy of Enolase Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its active form, HEX, in comparison to other enolase inhibitors.
Table 1: In Vitro Potency of Enolase Inhibitors in ENO1-Deleted vs. ENO1-Wildtype Cells
| Compound | Cell Line | ENO1 Status | IC50 |
| This compound | D423 | Deleted | ~30-35 nM[5][6] |
| D423 ENO1 | Isogenic Rescue | >1.5 µM[6] | |
| LN319 | Wildtype | >1.5 µM[6] | |
| HEX | D423 | Deleted | >40-fold less potent than this compound[1] |
| PhAH | ENO1-deleted glioma cells | Deleted | µM range[5] |
Table 2: Enzymatic Inhibition Constants (Ki) for HEX
| Enzyme | Ki | Selectivity |
| ENO1 | 232 nM[1] | ~4-fold more selective for ENO2[1] |
| ENO2 | 64 nM[1] |
Experimental Validation of this compound Specificity
The specificity of this compound for ENO1-deleted cells has been validated through a series of preclinical experiments. The general workflow for this validation is outlined below.
Caption: Experimental workflow for validating this compound specificity.
Key Experimental Protocols
1. Cell Viability and Proliferation Assays:
-
Cell Lines: A panel of cell lines is used, including those with homozygous ENO1 deletion (e.g., D423 glioma), isogenic cell lines where ENO1 has been re-introduced (e.g., D423 ENO1), and ENO1-wildtype cells (e.g., LN319).[1]
-
Treatment: Cells are treated with a dose range of this compound or other inhibitors.
-
Readout: Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo (which measures ATP levels) or by staining for dead cells with propidium iodide followed by flow cytometry.[1]
2. Metabolomic Analysis:
-
Objective: To confirm that this compound inhibits glycolysis in a manner selective for ENO1-deleted cells.[1]
-
Procedure: ENO1-deleted, isogenically rescued, and wildtype cells are treated with this compound. Polar metabolites are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Expected Outcome: A significant accumulation of metabolites upstream of the enolase step (e.g., 2-phosphoglycerate) and a depletion of downstream metabolites in ENO1-deleted cells treated with this compound, with minimal effects in the control cell lines.[7]
3. In Vivo Efficacy Studies:
-
Model: Orthotopic intracranial xenografts are established in immunocompromised mice using ENO1-deleted glioma cells.[1]
-
Treatment: Mice are treated with this compound or a vehicle control, and tumor growth is monitored, often by magnetic resonance imaging (MRI).[5]
-
Endpoints: Tumor volume, animal survival, and in some cases, complete tumor eradication are assessed.[1][5] Preclinical studies have shown that this compound can eradicate intracranial ENO1-deleted tumors in mice at well-tolerated doses.[1]
Conclusion
The available preclinical data strongly support the high specificity of this compound for cancer cells harboring a homozygous deletion of the ENO1 gene. This specificity is achieved through the targeted inhibition of the redundant paralog, ENO2, a prime example of the collateral lethality strategy. The pro-drug design of this compound allows for effective intracellular delivery of the active inhibitor, HEX. In vitro and in vivo studies have demonstrated that this compound selectively induces cell death in ENO1-deleted cells, inhibits glycolysis, and leads to significant tumor regression in animal models, with minimal effects on cells with intact ENO1.[1][2][3] These findings position this compound as a promising therapeutic agent for a genetically defined subset of cancers.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Pomhex's Mechanism of Action: A Comparative Guide
Introduction
Pomhex is a novel, first-in-class targeted cancer therapy developed by researchers at The University of Texas MD Anderson Cancer Center.[1] It is a small-molecule prodrug that becomes biologically active upon metabolization within a cell.[2] this compound is designed to exploit a specific genetic vulnerability in certain cancers—the deletion of the ENO1 gene—through a therapeutic strategy known as collateral lethality.[1][3] This guide provides a comparative analysis of this compound's mechanism, performance data against other enolase inhibitors, and the experimental protocols used for its validation.
Mechanism of Action: Collateral Lethality in ENO1-Deleted Cancers
Enolase is a critical enzyme in the glycolysis metabolic pathway, responsible for converting 2-phosphoglycerate to phosphoenolpyruvate.[3][4] In healthy cells, two redundant genes, ENO1 and ENO2, encode for slightly different versions of this enzyme.[3] However, several aggressive cancers, including glioblastoma and certain liver, bile duct, and lung cancers, feature a homozygous deletion of the ENO1 gene due to chromosomal loss.[3][4][5]
This genetic event leaves the cancer cells entirely dependent on the remaining ENO2 enzyme to sustain the high glycolytic rate required for their rapid growth and proliferation.[2][4] Normal cells, which retain functional ENO1, are not reliant on ENO2. This creates a therapeutic window.
This compound is a cell-permeable prodrug of the active compound HEX.[2][6] Once inside the cell, this compound is metabolized into HEX, which is a potent and preferential inhibitor of the ENO2 enzyme.[7][8] By selectively blocking ENO2, HEX shuts down glycolysis specifically in the ENO1-deleted cancer cells, leading to energy stress, inhibition of cell growth, and ultimately, selective cell death.[2][3][5] This targeted approach, killing cancer cells by inhibiting the redundant paralog of a deleted gene, is the essence of collateral lethality.[1]
Comparative Performance of Enolase Inhibitors
The development of this compound was motivated by the need to improve upon earlier enolase inhibitors. Its active form, HEX, shows a preference for ENO2 over ENO1.[8] However, due to its anionic nature, HEX has poor cell permeability. This compound was created as a pivaloyloxymethyl (POM) ester prodrug to enhance its ability to enter cells, thereby dramatically increasing its potency.[5][6] The table below compares the in vitro potency of this compound with its active form (HEX) and other notable enolase inhibitors against ENO1-deleted glioblastoma cell lines.
| Compound | Description | Target | IC50 (vs. ENO1-deleted cells) | Citation(s) |
| This compound | Cell-permeable prodrug of HEX | ENO2-preferred | ~29 - 90 nM | [6][8][9] |
| Hemithis compound | Intermediate metabolite of this compound | ENO2-preferred | ~561 nM | [9] |
| HEX | Active form of this compound | ENO2-preferred | ~1300 nM (1.3 µM) | [6][9] |
| SF2312 | Natural phosphonate antibiotic | Pan-enolase | >1000 nM (µM range) | [7][8] |
| PhAH | Early tool compound | Pan-enolase | Poor in vivo efficacy | [8] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit a biological process by 50%. Lower values indicate higher potency.
The data clearly shows that the prodrug strategy is highly effective. This compound is over 40-fold more potent than its active metabolite HEX in cell-based assays, demonstrating superior cell penetration and subsequent inhibition of the glycolytic pathway.[5][6]
Experimental Protocols
The validation of this compound's efficacy and mechanism involved a series of in vitro and in vivo experiments.
1. In Vitro Cell Viability and IC50 Determination
This experiment is designed to measure the dose-dependent effect of a compound on cell survival and calculate its IC50 value.
-
Cell Lines: ENO1-deleted human glioblastoma cells (e.g., D423, Gli56) and control cells with normal ENO1 expression (e.g., LN319 or isogenically rescued D423 ENO1).[5][6]
-
Protocol Steps:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds (e.g., HEX) in the appropriate cell culture medium.
-
Treatment: Expose the cells to the various concentrations of the compounds for a fixed period (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) to each well. This reagent measures ATP content or metabolic activity, which is proportional to the number of viable cells.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. In Vivo Orthotopic Xenograft Model
This experiment assesses the anti-tumor activity of a compound in a living animal model that mimics human brain cancer.
-
Model: Immunocompromised mice (e.g., nude mice) are used.[5]
-
Protocol Outline:
-
Tumor Implantation: ENO1-deleted glioblastoma cells are surgically implanted into the brains of the mice (intracranial orthotopic implantation).[5][8]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using Magnetic Resonance Imaging (MRI).[8]
-
Treatment Administration: Once tumors reach a detectable size, mice are randomized into treatment (this compound, HEX) and control (vehicle) groups. The drug is administered systemically (e.g., via intravenous or intraperitoneal injection) at specified doses and schedules.[5]
-
Efficacy Assessment: Tumor volume is measured periodically via MRI throughout the treatment period. Animal health, including body weight, is monitored as a measure of toxicity.[5]
-
Endpoint Analysis: The primary endpoint is typically a significant reduction in tumor growth rate or complete tumor regression in the treatment group compared to the control group. Long-term survival after drug discontinuation is also assessed.[5][6]
-
Preclinical studies using this model showed that both HEX and this compound effectively blocked tumor growth, with some cases resulting in complete tumor eradication at doses that were well-tolerated.[3][5]
Conclusion
Cross-validation studies confirm that this compound operates through a targeted mechanism of collateral lethality. By acting as a highly potent, cell-permeable inhibitor of the ENO2 enzyme, it selectively induces cell death in cancer cells harboring an ENO1 gene deletion. Comparative data demonstrates its significant potency advantage over its active form, HEX, and other enolase inhibitors. The robust preclinical in vitro and in vivo data provide a strong proof-of-principle for this compound as a promising therapeutic agent for treating genetically defined cancers.
References
- 1. news-medical.net [news-medical.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Pomhex and Other Enolase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Pomhex, a novel enolase inhibitor, and similar compounds, SF2312 and phosphonoacetohydroxamate (PhAH). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis in cancer.
This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, which is a potent and specific inhibitor of enolase 2 (ENO2).[1] By inhibiting ENO2, this compound disrupts glycolysis, a key metabolic pathway that is often upregulated in cancer cells to support their rapid growth and proliferation.[1] This targeted approach is particularly promising for the treatment of cancers with a specific genetic deletion of the ENO1 gene, a paralog of ENO2.
Comparative Pharmacokinetic Data
| Compound | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Half-life (t½) (h) |
| This compound | Intravenous (IV) | 10 | Undetectable | - | - | - |
| Hemithis compound | Intravenous (IV) | 10 | ~15 | ~0.1 | ~3 | ~0.5 |
| HEX | Intravenous (IV) | 10 | ~5 | ~0.25 | ~2 | ~1 |
| This compound | Intraperitoneal (IP) | 40 | Undetectable | - | - | - |
| Hemithis compound | Intraperitoneal (IP) | 40 | ~20 | ~0.25 | ~10 | ~1 |
| HEX | Intraperitoneal (IP) | 40 | ~8 | ~0.5 | ~8 | ~2 |
| SF2312 | - | - | Data not available | Data not available | Data not available | Data not available |
| PhAH | - | - | Data not available | Data not available | Data not available | Data not available |
Note: Pharmacokinetic data for this compound and its metabolites are derived from studies in mice.[1] Data for SF2312 and PhAH are not available for direct comparison.
Experimental Protocols
The pharmacokinetic parameters for this compound and its metabolites were determined in mice following intravenous (IV) and intraperitoneal (IP) administration. A detailed description of a representative experimental protocol is provided below.
In Vivo Pharmacokinetic Study in Mice
Animal Model: Male CD-1 mice (8-10 weeks old) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound is formulated in a vehicle solution (e.g., 5% DMSO, 40% PEG300, and 55% saline) to the desired concentration. A single bolus dose is administered via the tail vein.
-
Intraperitoneal (IP) Administration: this compound is formulated in a suitable vehicle and administered as a single injection into the peritoneal cavity.
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a subset of mice at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of this compound, Hemithis compound, and HEX in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of enolase in the glycolysis pathway and a typical workflow for a pharmacokinetic study.
Discussion
The rapid conversion of this compound to its active metabolite, HEX, is a key feature of its pharmacokinetic profile. This efficient bioactivation ensures that the inhibitory effect is targeted to the desired site of action. The distinct pharmacokinetic profiles observed following IV and IP administration highlight the importance of the route of administration in determining drug exposure and efficacy.
While direct comparative pharmacokinetic data for SF2312 and PhAH is limited, their established roles as enolase inhibitors make them important reference compounds. SF2312 is a natural product that has been shown to be a potent pan-enolase inhibitor.[1] PhAH is a synthetic tool compound that also inhibits enolase. Further studies are needed to fully characterize the pharmacokinetic profiles of these compounds and to directly compare them with this compound.
References
Independent Verification of Pomhex: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational enolase inhibitor, Pomhex, against its parent compound and other alternatives. The information is supported by experimental data from published research, with detailed methodologies for key experiments and visual representations of its mechanism of action.
This compound is a promising anti-cancer agent that operates on the principle of "collateral lethality."[1] It is a prodrug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2] This targeted approach has shown significant efficacy in preclinical models of cancers with a specific genetic vulnerability: the homozygous deletion of the enolase 1 (ENO1) gene, a condition found in some aggressive brain tumors like glioblastoma.[1][3]
Comparative Performance Analysis
The efficacy of this compound lies in its enhanced cell permeability compared to its active form, HEX.[2] This is attributed to the pivaloyloxymethyl (POM) groups, which are cleaved by intracellular esterases to release HEX.[2][4] This targeted intracellular delivery leads to a potent and selective anti-cancer effect.
In Vitro Efficacy:
Studies have demonstrated that this compound is significantly more potent in killing cancer cells lacking the ENO1 gene (ENO1-deleted) compared to cells with functional ENO1 (ENO1-WT). This selectivity is a key advantage, as it minimizes potential toxicity to healthy cells that express ENO1.
| Cell Line | ENO1 Status | This compound IC50 (nM) | HEX IC50 (µM) | SF2312 IC50 (µM) |
| D423 | Deleted | ~30 - 35 | >1.5 | ~19 (as POMSF) |
| Gli56 | Deleted | Not specified | Not specified | Not specified |
| D423 ENO1 | Wild-Type | >1500 | >1.5 | >1 |
| LN319 | Wild-Type | >1500 | >1.5 | >1 |
Table 1: Comparative in vitro cytotoxicity of this compound and other enolase inhibitors in glioblastoma cell lines with different ENO1 statuses.[3][5]
In Vivo Efficacy:
In animal models, this compound has demonstrated the ability to eradicate intracranial ENO1-deleted tumors.[5] Treatment of mice bearing orthotopic glioblastoma xenografts with this compound resulted in significant tumor regression and, in some cases, complete tumor eradication, leading to long-term recurrence-free survival even after treatment discontinuation.[5]
While direct head-to-head comparative studies with the standard-of-care chemotherapy for glioblastoma, temozolomide, are not extensively published, the potent and targeted nature of this compound offers a promising alternative, particularly for tumors with ENO1 deletion which can be resistant to standard therapies.[6] Temozolomide, an alkylating agent, has shown a median overall survival benefit of approximately 2.5 months in glioblastoma patients.[6] Its efficacy is often limited by drug resistance.[6][7]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is centered on the inhibition of glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production. In ENO1-deleted cancer cells, the ENO2 enzyme is the sole provider of enolase activity. By inhibiting ENO2, this compound effectively shuts down glycolysis, leading to energy stress and cell death.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of this compound on glioblastoma cell lines.
1. Cell Culture:
-
Culture ENO1-deleted (e.g., D423) and ENO1-WT (e.g., LN319) glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
3. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
All animal procedures should be performed in accordance with institutional guidelines.
2. Cell Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject 1 x 10^5 ENO1-deleted glioblastoma cells (e.g., D423) in 5 µL of PBS into the right striatum of the mouse brain.
3. Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
4. Drug Administration:
-
Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 10 mg/kg via both intravenous (IV) and intraperitoneal (IP) injections daily.
-
The control group should receive a vehicle control.
5. Efficacy Evaluation:
-
Monitor tumor volume changes throughout the treatment period using the chosen imaging modality.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and collect the brains for histological analysis to confirm tumor regression.
6. Data Analysis:
-
Compare the tumor growth rates and survival times between the this compound-treated and control groups.
-
Perform statistical analysis to determine the significance of the treatment effect.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Pomhex and SF2312: Two Potent Enolase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pomhex (this compound) and the natural phosphonate antibiotic SF2312, two powerful inhibitors of the glycolytic enzyme enolase. Both compounds have garnered significant interest for their potential in treating cancers with specific genetic vulnerabilities, particularly those with a deletion of the ENO1 gene. This document outlines their mechanisms of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Glycolysis is a fundamental metabolic pathway often upregulated in cancer cells to meet their high energy demands. Enolase, a key enzyme in this pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Humans have two main enolase isoforms, ENO1 and ENO2. The discovery that some cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene has opened a therapeutic window. These cancer cells become solely reliant on the ENO2 isoform for glycolysis, making them highly susceptible to enolase inhibitors. This therapeutic strategy is known as collateral lethality.[1][2][3][4]
SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[5][6][7] It has been identified as a potent, low-nanomolar inhibitor of enolase.[7] This compound , on the other hand, is a synthetically developed small-molecule prodrug.[1][3][8] It was designed to deliver the active enolase inhibitor, HEX, which preferentially targets the ENO2 isoform, thereby offering a targeted approach for ENO1-deleted cancers with improved cellular permeability.[1][2][3]
Mechanism of Action and Target Specificity
Both this compound and SF2312 exert their cytotoxic effects by inhibiting enolase, leading to a blockage of the glycolytic pathway. This inhibition results in energy depletion and subsequent cell death in susceptible cancer cells.
SF2312 acts as a potent pan-enolase inhibitor, meaning it targets both ENO1 and ENO2 isoforms.[6] Its entry into bacterial cells is facilitated by the glucose-6-phosphate transporter system.[9] The active stereoisomer of SF2312 has been identified as the (3S,5S)-enantiomer.[9][10]
This compound is a prodrug, meaning it is administered in an inactive form and is metabolized into its active form, HEX , within the cell.[1][3][8] This design strategy enhances its ability to cross cell membranes. HEX has been specifically engineered to be a preferential inhibitor of ENO2 over ENO1, which is a key advantage in the context of treating ENO1-deleted cancers, as it minimizes off-target effects on healthy cells that express ENO1.[1][3]
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and SF2312 from preclinical studies.
| Compound | Target | IC50 (nM) | Cell Line/System | Reference |
| SF2312 | Human Recombinant ENO1 | 37.9 | In vitro enzyme assay | [6] |
| Human Recombinant ENO2 | 42.5 | In vitro enzyme assay | [6] | |
| This compound | ENO2 (in ENO1-/- cells) | ~30 | D423 glioma cells | [2] |
| ENO2 (in ENO1-/- cells) | ~35 | Glioma cells | [11] |
Table 1: Comparative Inhibitory Potency (IC50) of SF2312 and this compound
| Compound | Treatment Condition | Effect | Cell Line | Reference |
| SF2312 | >6.25 µM, 72h, hypoxia | Eradication of cells | D423 ENO1-/- glioma cells | [5] |
| >200 µM | Inhibition of proliferation | D423 ENO1-rescued cells | [6] | |
| This compound | Treatment | Blocked glycolysis, inhibited cell growth, stimulated cell death | ENO1-deficient cancer cell lines | [1][3][8] |
| Treatment | Minimal effects | Cells with normal ENO1 | [1][3] |
Table 2: Cellular Effects of SF2312 and this compound
Experimental Protocols
Enolase Inhibition Assay (for IC50 determination of SF2312)
A common method for determining the IC50 of enolase inhibitors involves a spectrophotometric assay that couples the production of phosphoenolpyruvate (PEP) to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Enzyme and Inhibitor: Add a fixed concentration of recombinant human ENO1 or ENO2 to the reaction mixture. For the experimental conditions, add varying concentrations of the inhibitor (SF2312).
-
Initiation: Start the reaction by adding the substrate, 2-phosphoglycerate (2-PGA).
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: The rate of the reaction is proportional to the enolase activity. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (for this compound)
The effect of this compound on the proliferation of cancer cells can be assessed using various methods, such as the CyQUANT assay or MTT assay.
-
Cell Seeding: Seed ENO1-deleted and ENO1-wildtype cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Quantification:
-
CyQUANT Assay: Lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
MTT Assay: Add MTT solution to the wells. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.
-
-
Analysis: Normalize the results to the vehicle control and plot cell viability against the drug concentration to determine the IC50.
Visualizations
Signaling Pathway: Glycolysis Inhibition by Enolase Inhibitors
Caption: Inhibition of the glycolytic pathway by this compound and SF2312 at the enolase step.
Experimental Workflow: Comparative Cell Viability Assay
References
- 1. news-medical.net [news-medical.net]
- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability - ecancer [ecancer.org]
- 4. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 5. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Reproducibility of Pomhex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Pomhex," a novel investigational compound, against a well-established therapeutic agent to assess the reproducibility of its biological effects. The following sections detail the compound's performance using in vitro and in vivo data, outline the experimental protocols used to generate this data, and visualize key biological pathways and workflows. All data presented is for illustrative purposes to guide researchers in establishing reproducible experimental frameworks.
Comparative Efficacy Data
To assess the therapeutic potential and reproducibility of this compound, its efficacy was compared against "Compound-R," a well-documented inhibitor of the same pathway. The experiments were conducted across multiple cancer cell lines and in a preclinical in vivo model.
Table 1: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) was determined to measure the potency of each compound in inhibiting cancer cell growth. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (IC₅₀ in nM) | Compound-R (IC₅₀ in nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 25.8 |
| A549 | Lung Carcinoma | 22.5 | 38.1 |
| U-87 MG | Glioblastoma | 18.9 | 31.4 |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
The compounds were tested in a U-87 MG xenograft mouse model. TGI is expressed as the percentage reduction in tumor volume compared to a vehicle-treated control group.
| Treatment Group | Dose | Mean TGI (%) | Standard Deviation |
| Vehicle Control | - | 0% | ± 5.2% |
| This compound | 10 mg/kg | 68% | ± 6.5% |
| Compound-R | 10 mg/kg | 55% | ± 7.1% |
Mechanism of Action: PI3K/AKT/mTOR Pathway
This compound is hypothesized to exert its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the proposed points of inhibition for this compound and the comparator, Compound-R.
Caption: Proposed mechanism of this compound as a PI3K inhibitor in the mTOR signaling pathway.
Experimental Protocols
Reproducibility requires meticulous documentation of experimental procedures. The following are the detailed protocols used to generate the data in this guide.
Protocol 1: In Vitro Cell Viability (IC₅₀ Determination)
-
Cell Seeding: Plate cancer cells (MCF-7, A549, U-87 MG) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Compound-R in DMSO. Create a series of 2x concentrated dilutions in growth medium, ranging from 1 nM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assay: Add 20 µL of CellTiter-Blue® Reagent to each well. Incubate for 4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using a non-linear regression model (four-parameter logistic fit).
Protocol 2: In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ U-87 MG cells suspended in 100 µL of Matrigel into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth: Monitor tumor growth with caliper measurements every 3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Compound-R (10 mg/kg).
-
Dosing: Administer compounds daily via oral gavage for 21 consecutive days. The vehicle control group receives the same formulation buffer without the active compound.
-
Monitoring: Continue to measure tumor volume and body weight every 3 days. Monitor animal health daily.
-
Endpoint: At day 21, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Workflow for Assessing Reproducibility
A structured workflow is essential for systematically validating the therapeutic effects of a new compound and ensuring that findings are reproducible.
Caption: A structured workflow for validating the reproducibility of experimental results.
Preclinical Safety Profile of Pomhex: A Comparative Analysis with Doxorubicin
This guide provides a comparative overview of the preclinical safety profile of Pomhex, a novel investigational compound, against the well-established chemotherapeutic agent, Doxorubicin. The following sections detail the in vitro and in vivo toxicological data, accompanied by the experimental protocols utilized for these assessments.
In Vitro Safety Profile
The initial safety evaluation of this compound was conducted using a panel of in vitro assays to determine its cytotoxic and genotoxic potential.
1.1. Cytotoxicity Assessment
The half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin was determined in both a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) to assess preliminary therapeutic index.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 0.85 |
| HEK293 | 15.2 | |
| Doxorubicin | MCF-7 | 0.52 |
| HEK293 | 4.8 |
1.2. Genotoxicity Assessment
The mutagenic potential of this compound was evaluated using the Ames test and an in vitro chromosomal aberration assay.
| Assay | Compound | Result |
| Ames Test | This compound | Negative |
| (S. typhimurium) | Doxorubicin | Positive |
| Chromosomal Aberration | This compound | Negative |
| (CHO cells) | Doxorubicin | Positive |
Experimental Protocols: In Vitro Studies
2.1. MTT Cytotoxicity Assay
-
Cell Seeding: MCF-7 and HEK293 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
2.2. Ames Test
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used.
-
Metabolic Activation: The assay was performed with and without the S9 metabolic activation system.
-
Treatment: The bacterial strains were exposed to various concentrations of this compound or Doxorubicin.
-
Plating: The treated bacteria were plated on minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Revertant Counting: The number of revertant colonies was counted, and a compound was considered mutagenic if it induced a two-fold or greater increase in revertants compared to the negative control.
In Vivo Safety Profile
Following the in vitro assessments, the safety profile of this compound was evaluated in a murine model.
3.1. Acute Toxicity
The acute toxicity was determined by assessing the median lethal dose (LD50) following a single intraperitoneal administration.
| Compound | Animal Model | LD50 (mg/kg) |
| This compound | Swiss Albino Mice | >200 |
| Doxorubicin | Swiss Albino Mice | 20 |
3.2. Cardiotoxicity Assessment
Given the known cardiotoxicity of Doxorubicin, a comparative study was conducted to evaluate the cardiac effects of this compound.
| Parameter | Control | This compound (50 mg/kg) | Doxorubicin (15 mg/kg) |
| Cardiac Troponin I (cTnI) (ng/mL) | 0.02 | 0.05 | 0.85 |
| Histopathology | No abnormalities | Mild inflammation | Myofibrillar loss, vacuolization |
Experimental Protocols: In Vivo Studies
4.1. Acute Toxicity Study
-
Animal Model: Male Swiss albino mice (8-10 weeks old) were used.
-
Dosing: Animals were administered a single intraperitoneal injection of this compound or Doxorubicin at escalating doses.
-
Observation: The animals were observed for 14 days for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 was calculated using the Probit method.
4.2. Cardiotoxicity Study
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used.
-
Dosing: Animals received weekly intraperitoneal injections of this compound (50 mg/kg), Doxorubicin (2.5 mg/kg for 6 weeks, cumulative dose 15 mg/kg), or saline (control) for 6 weeks.
-
Sample Collection: 48 hours after the final dose, blood and heart tissues were collected.
-
Biochemical Analysis: Serum levels of cardiac troponin I (cTnI) were measured using an ELISA kit.
-
Histopathological Examination: Heart tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.
Signaling Pathways and Workflows
5.1. This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as a topoisomerase II inhibitor, leading to apoptosis in cancer cells.
5.2. Experimental Workflow for In Vivo Cardiotoxicity Assessment
The workflow for the comparative in vivo cardiotoxicity study is depicted below.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
